molecular formula C3H5NO2 B1671898 Glycidamide CAS No. 5694-00-8

Glycidamide

カタログ番号: B1671898
CAS番号: 5694-00-8
分子量: 87.08 g/mol
InChIキー: FMAZQSYXRGRESX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Glycidamide (CAS 5694-00-8, Oxiranecarboxamide) is a reactive epoxide metabolite of acrylamide that serves as a critical reference standard in toxicology, food safety, and carcinogenicity research. This chiral molecule features adjacent amide and epoxide functional groups, making it highly valuable for studying metabolic activation pathways. This compound is recognized as the genotoxic metabolite responsible for acrylamide's carcinogenic effects, primarily formed in the liver through cytochrome P450 2E1-mediated oxidation of acrylamide . Researchers utilize this compound to investigate DNA adduct formation, particularly N7-(2-carbamoyl-2-hydroxyethyl)-guanine and N3-(2-carbamoyl-2-hydroxyethyl)adenine adducts, which are biomarkers of exposure and potential drivers of mutagenesis . The compound demonstrates neurotoxic, genotoxic, and carcinogenic properties in experimental models, with recent studies (2025) highlighting its adverse effects on oocyte and embryo developmental competence through DNA damage, apoptosis, autophagy, and epigenetic alterations . This compound is essential for mechanistic studies in metabolic research, toxicological assessments, and cancer biomarker discovery, particularly in understanding the health risks associated with dietary acrylamide exposure from heat-processed foods . National Toxicology Program studies have confirmed the carcinogenic activity of this compound in F344/N rats and B6C3F1 mice, showing increased incidences of neoplasms in multiple organ systems . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

oxirane-2-carboxamide
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InChI

InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FMAZQSYXRGRESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
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DSSTOX Substance ID

DTXSID2031374
Record name Glycidamide
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Molecular Weight

87.08 g/mol
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CAS No.

5694-00-8
Record name Glycidamide
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Record name Glycidamide
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Record name Glycidamide
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Record name Oxirane-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the In Vivo Metabolism of Acrylamide to Glycidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic activation of acrylamide (AA) to its reactive epoxide metabolite, glycidamide (GA). Acrylamide, a compound found in various industrial processes and formed in carbohydrate-rich foods cooked at high temperatures, is classified as a probable human carcinogen. Its carcinogenicity is primarily attributed to the metabolic conversion to this compound, a genotoxic agent that readily forms adducts with DNA and proteins. Understanding this metabolic pathway is critical for assessing the risks associated with acrylamide exposure and for developing potential mitigation strategies.

The Core Metabolic Pathway: CYP2E1-Mediated Epoxidation

The primary pathway for the metabolic activation of acrylamide to this compound is an epoxidation reaction catalyzed by the cytochrome P450 enzyme, specifically CYP2E1. This conversion is a critical step, as this compound is significantly more reactive and genotoxic than the parent compound.

Studies using CYP2E1-null mice have definitively established the central role of this enzyme. When wild-type mice are administered acrylamide, there is a significant production of this compound and subsequent formation of this compound-DNA and hemoglobin adducts. In contrast, CYP2E1-null mice treated with the same dose of acrylamide show dramatically lower levels of this compound and its related DNA adducts, confirming that CYP2E1 is the principal enzyme responsible for this metabolic step. While CYP2E1 is the major catalyst, some studies in humans suggest that it may not be the sole enzyme mediating this epoxidation, though it is the most significant.

In addition to the activation pathway, both acrylamide and this compound can undergo detoxification through conjugation with glutathione (GSH). These conjugates are then further metabolized into mercapturic acids, such as N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA) from acrylamide and N-acetyl-S-(2-hydroxy-2-carbamoylethyl)-cysteine (GAMA) from this compound, which are subsequently excreted in the urine.

Acrylamide_Metabolism cluster_activation Activation Pathway cluster_detox Detoxification & Excretion cluster_genotoxicity Genotoxicity AA Acrylamide GA This compound AA->GA CYP2E1 GSH_AA Acrylamide-GSH Conjugate AA->GSH_AA GSH Conjugation GSH_GA This compound-GSH Conjugate GA->GSH_GA GSH Conjugation DNA_Adducts GA-DNA Adducts (e.g., N7-GA-Gua) GA->DNA_Adducts Covalent Binding HB_Adducts GA-Hemoglobin Adducts GA->HB_Adducts Covalent Binding AAMA AAMA (Mercapturic Acid) GSH_AA->AAMA GAMA GAMA (Mercapturic Acid) GSH_GA->GAMA Urine Urinary Excretion AAMA->Urine GAMA->Urine

Fig. 1: Metabolic activation and detoxification pathways of acrylamide.

Quantitative Metabolic & Biomarker Data

The in vivo metabolism of acrylamide has been quantified through various studies, primarily focusing on the levels of acrylamide, this compound, and their corresponding DNA and hemoglobin adducts in different biological matrices.

Table 1: Pharmacokinetic Data in CYP2E1-Null vs. Wild-Type Mice

This table summarizes the plasma concentrations of acrylamide (AA) and this compound (GA) in mice 6 hours after a single intraperitoneal injection of 50 mg/kg AA. The data highlights the critical role of CYP2E1 in GA formation.

Mouse StrainAnalytePlasma Concentration (μM)Reference
Wild-Type Acrylamide (AA)0.84 ± 0.80
This compound (GA)33.0 ± 6.3
CYP2E1-Null Acrylamide (AA)115 ± 14.0
This compound (GA)1.7 ± 0.31
Table 2: this compound-Derived DNA Adducts in Mice

Levels of the two primary DNA adducts, N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade), were measured in various tissues of adult mice following administration of AA or GA. The formation of these adducts is considered a key event in the genotoxicity of acrylamide.

TreatmentTissueN7-GA-Gua (adducts/10⁸ nucleotides)N3-GA-Ade (adducts/10⁸ nucleotides)Reference
Acrylamide Liver, Lung, Kidney~2000~20
This compound Liver, Lung, KidneyModestly higher than AAModestly higher than AA

Note: In neonatal mice, which have lower oxidative enzyme activity, treatment with GA resulted in 5-7 fold higher DNA adduct levels than treatment with an equimolar dose of AA, further emphasizing the role of metabolic activation.

Table 3: Hemoglobin Adducts in Humans as Biomarkers of Exposure

Hemoglobin (Hb) adducts of acrylamide (AA-Hb) and this compound (GA-Hb) serve as reliable medium-term biomarkers of exposure, reflecting internal doses over the preceding 2-4 months. Data consistently show significantly higher adduct levels in smokers.

PopulationAA-Hb (pmol/g globin)GA-Hb (pmol/g globin)Reference
Non-Smokers 19 (range: 7-31)17 (range: 9-23)
24.2 ± 12.552.0 ± 33.6
40.0 ± 2.2520.4 ± 1.34
Smokers 80 (range: 25-199)53 (range: 22-119)
108.7 ± 29.558.3 ± 25.1
154.0 ± 19.076.5 ± 10.7

Experimental Protocols

Precise quantification of acrylamide, this compound, and their adducts is essential for toxicokinetic and mechanistic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.

Protocol 1: Quantification of Acrylamide and this compound in Biological Matrices

This protocol provides a general workflow for the simultaneous measurement of AA and GA in plasma, tissue homogenates, and urine.

  • Sample Preparation :

    • To an aliquot of the biological sample (e.g., 100 µL plasma), add an internal standard (e.g., acrylamide-D3).

    • Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution for analysis.

  • LC-MS/MS Analysis :

    • Chromatography : Utilize a reversed-phase column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase : A gradient elution using a mixture of aqueous formic acid and an organic solvent like acetonitrile or methanol is common.

    • Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection : Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions, for instance:

      • Acrylamide: m/z 72.0 > 55.0

      • This compound: m/z 88.1 > 45.0

      • Internal Standard (Propanamide example): m/z 74.0 > 57.1

  • Quantification :

    • Construct a calibration curve using standards prepared in a matching matrix.

    • Calculate the concentration of AA and GA in the unknown samples based on the peak area ratios of the analytes to the internal standard.

The Central Role of Cytochrome P450 2E1 in the Bioactivation of Acrylamide to Glycidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrylamide (AA), a process-formed contaminant in various cooked foods, is a known neurotoxin and a probable human carcinogen. Its toxicity is largely attributed to its biotransformation to the reactive epoxide metabolite, glycidamide (GA). This technical guide provides a comprehensive overview of the critical role of cytochrome P450 2E1 (CYP2E1) in this metabolic activation. Through a detailed examination of quantitative data, experimental protocols, and metabolic pathways, this document elucidates the mechanisms by which CYP2E1 mediates the formation of this compound, a key event in acrylamide-induced genotoxicity.

Introduction

Acrylamide is formed from the Maillard reaction between asparagine and reducing sugars at high temperatures. While acrylamide itself can react with nucleophiles, its epoxide metabolite, this compound, is considered the ultimate carcinogenic species due to its greater reactivity with DNA, forming adducts that can lead to mutations. Understanding the enzymatic processes governing the conversion of acrylamide to this compound is therefore paramount for assessing human risk and developing potential mitigation strategies. Extensive research has identified Cytochrome P450 2E1 (CYP2E1) as the primary enzyme responsible for this epoxidation reaction in both rodents and humans. This guide will delve into the specifics of CYP2E1's involvement, presenting key quantitative data and methodologies for its study.

Quantitative Analysis of CYP2E1-Mediated this compound Formation

The enzymatic kinetics of CYP2E1 in metabolizing acrylamide to this compound have been characterized in various in vitro systems. These studies consistently demonstrate that CYP2E1 is the principal catalyst for this reaction, albeit with a relatively low affinity (high Km) and capacity (low Vmax).

Table 1: Kinetic Parameters for this compound Formation from Acrylamide by CYP2E1

SystemKm (mM)VmaxReference
Human Liver Microsomes (HLM)3.3 ± 0.5199 ± 36 pmol GA/mg protein/min
Human CYP2E1 Supersomes™1.35.4 nmol GA/nmol CYP2E1/min
Isolated Rat Hepatocytes (untreated)0.477 ± 0.1006.5 ± 2.1 nmol/h/10⁶ cells
Isolated Rat Hepatocytes (acetone-treated to induce CYP2E1)0.263 ± 0.01626.4 ± 3.0 nmol/h/10⁶ cells

In vivo studies using CYP2E1-null mice provide compelling evidence for the predominant role of this enzyme. Following administration of acrylamide, wild-type mice exhibit significant levels of this compound in their plasma, whereas CYP2E1-null mice show drastically reduced levels.

Table 2: In Vivo Plasma Concentrations of Acrylamide and this compound in Mice

Mouse StrainTreatmentAcrylamide (µM)This compound (µM)Reference
Wild-Type50 mg/kg AA (ip)0.84 ± 0.8033.0 ± 6.3
CYP2E1-null50 mg/kg AA (ip)115 ± 14.01.7 ± 0.31

These data clearly demonstrate that in the absence of CYP2E1, the metabolic conversion of acrylamide to this compound is severely impaired, leading to an accumulation of the parent compound.

Metabolic Pathway and Bioactivation

The primary metabolic pathways for acrylamide involve either conjugation with glutathione (GSH), a detoxification pathway, or epoxidation by CYP2E1 to form this compound, a bioactivation pathway. This compound is a highly reactive electrophile that can subsequently be detoxified by hydrolysis via epoxide hydrolase or by conjugation with GSH. However, a portion of the formed this compound can react with DNA and proteins, leading to genotoxicity and other adverse effects.

Metabolic Pathway of Acrylamide Acrylamide Acrylamide GSH_conjugation GSH Conjugation (Detoxification) Acrylamide->GSH_conjugation CYP2E1 CYP2E1 (Bioactivation) Acrylamide->CYP2E1 Mercapturic_Acid Mercapturic Acid (Excretion) GSH_conjugation->Mercapturic_Acid This compound This compound (Reactive Intermediate) CYP2E1->this compound Epoxide_Hydrolase Epoxide Hydrolase (Detoxification) This compound->Epoxide_Hydrolase GSH_conjugation_GA GSH Conjugation (Detoxification) This compound->GSH_conjugation_GA DNA_Adducts DNA Adducts (Genotoxicity) This compound->DNA_Adducts Protein_Adducts Protein Adducts (e.g., Hemoglobin) This compound->Protein_Adducts Glyceramide Glyceramide Epoxide_Hydrolase->Glyceramide GA_GSH_Adduct This compound-GSH Adduct GSH_conjugation_GA->GA_GSH_Adduct

Metabolic fate of acrylamide.

Experimental Protocols

The following section details common methodologies used to investigate the role of CYP2E1 in this compound formation.

In Vitro Incubation with Human Liver Microsomes (HLM) and CYP2E1 Supersomes™

This protocol is adapted from studies investigating the kinetics of this compound formation.

Objective: To determine the kinetic parameters (Km and Vmax) of CYP2E1-mediated this compound formation.

Materials:

  • Human Liver Microsomes (HLM)

  • Human CYP2E1 Supersomes™ (recombinant CYP2E1 expressed in insect cells)

  • Acrylamide (0.2-20 mM)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS system

Protocol:

  • Prepare incubation mixtures containing HLM or CYP2E1 Supersomes™, phosphate buffer, and varying concentrations of acrylamide

The Carcinogenicity of Glycidamide in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glycidamide (GA), the primary and more reactive epoxide metabolite of acrylamide (AA), is a critical compound in the evaluation of acrylamide's carcinogenic risk. Acrylamide is a significant industrial chemical and a component of tobacco smoke; it is also formed in carbohydrate-rich foods cooked at high temperatures. Extensive research in animal models has demonstrated that the carcinogenicity of acrylamide is largely, if not entirely, mediated through its metabolic conversion to this compound. This document provides a comprehensive technical overview of the carcinogenicity of this compound in key animal models, focusing on quantitative data from pivotal studies, detailed experimental protocols, and the underlying genotoxic mechanisms.

The evidence strongly indicates that this compound is a multi-organ carcinogen in both mice and rats, inducing a spectrum of tumors that closely mirrors those observed after acrylamide administration. The primary mechanism of action is genotoxicity, initiated by the covalent binding of this compound to DNA to form adducts. These adducts can lead to mutations, which, if they occur in critical proto-oncogenes or tumor suppressor genes, can drive the process of carcinogenesis. This guide synthesizes the findings from major studies, including those conducted by the National Toxicology Program (NTP), to provide a detailed resource for professionals in toxicology and drug development.

Mechanism of Action: From Acrylamide to this compound-Induced Carcinogenesis

The carcinogenic activity of this compound is intrinsically linked to its role as the ultimate carcinogenic metabolite of acrylamide. The metabolic activation of acrylamide to this compound is a critical initiating step.

2.1 Metabolic Activation

Acrylamide is metabolized in vivo by the cytochrome P450 2E1 (CYP2E1) enzyme to form this compound. This conversion is an obligatory step for the formation of this compound-DNA adducts, which are believed to be the primary drivers of its mutagenic and carcinogenic effects. While acrylamide itself can react with proteins, this compound is a more potent electrophile that readily reacts with nucleic acids.

2.2 Genotoxicity and DNA Adduct Formation

This compound exerts its carcinogenic effects primarily through a genotoxic mechanism. As a reactive epoxide, it covalently binds to DNA, forming various adducts. The most prevalent of these are N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade). The formation of these adducts is a key initiating event in the carcinogenic process.

  • DNA Adducts: These adducts can disrupt DNA replication and transcription. N7-GA-Gua is the most abundant adduct but is relatively unstable and can lead to depurination, creating an apurinic (AP) site. N3-GA-Ade is more stable and is considered a highly miscoding lesion.

  • Mutations: The presence of these DNA adducts can lead to specific types of mutations during DNA replication. Studies have identified a characteristic mutational spectrum associated with this compound exposure, including A→G and A→T mutations, particularly observed in the H-ras proto-oncogene in mouse liver tumors. This provides a direct mechanistic link between this compound exposure, DNA damage, and tumor formation.

The following diagram illustrates the metabolic activation of acrylamide and the subsequent genotoxic pathway of this compound.

Glycidamide_Carcinogenesis_Pathway Metabolic Activation and Genotoxic Pathway of this compound cluster_metabolism Metabolism cluster_genotoxicity Genotoxicity Acrylamide Acrylamide (AA) This compound This compound (GA) Acrylamide->this compound CYP2E1 DNA Nuclear DNA This compound->DNA Covalent Binding DNA_Adducts DNA Adducts (e.g., N7-GA-Gua, N3-GA-Ade) DNA->DNA_Adducts Mutations Gene Mutations (e.g., H-ras Codon 61) DNA_Adducts->Mutations Replication Errors Tumors Tumor Formation Mutations->Tumors Cell Proliferation

Metabolic activation and genotoxic pathway of this compound.

Carcinogenicity in Animal Models

The carcinogenicity of this compound has been extensively evaluated in long-term bioassays in both mice and rats. The primary route of administration in these pivotal studies was drinking water, mimicking a potential route of human dietary exposure.

3.1 Experimental Protocols: 2-Year Drinking Water Bioassay

The National Toxicology Program (NTP) conducted comprehensive 2-year carcinogenicity studies of this compound in F344/N rats and B6C3F1 mice.

  • Test Substance: this compound (CASRN 5694-00-8).

  • Animal Species:

    • Fischer 344/N (F344/N) Nctr rats.

    • B6C3F1/Nctr mice.

  • Administration Route: Drinking water, ad libitum.

  • Study Duration: 2 years (104 weeks).

  • Dose Groups:

    • Concentrations: 0, 0.0875, 0.175, 0.35, and 0.70 mM this compound.

    • Equivalent in ppm: 0, 7.65,

A Comprehensive Technical Guide to the Toxicokinetics of Glycidamide in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicokinetics of glycidamide (GA) in rodent models, a critical area of study for assessing the risk associated with its precursor, acrylamide, a common dietary toxicant. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of GA's absorption, distribution, metabolism, and excretion (ADME) in rats and mice.

Absorption

This compound is rapidly absorbed following oral administration in both rats and mice. Studies in F344 rats and B6C3F1 mice have demonstrated that after oral gavage, peak plasma concentrations (Cmax) are reached quickly, indicating efficient uptake from the gastrointestinal tract.

Distribution

Following absorption, this compound is widely distributed to various tissues in rodents. Its distribution has been observed in the liver, kidneys, and other organs. The volume of distribution (Vd) of this compound has been reported to be similar in B6C3F1 mice and F344 rats following intravenous administration.

Metabolism

The metabolism of this compound is a critical determinant of its toxicity. It is primarily formed from the oxidative metabolism of acrylamide by cytochrome P450 2E1 (CYP2E1). Once formed, this compound can undergo detoxification through conjugation with glutathione (GSH). This reaction can be both enzymatic, mediated by glutathione-S-transferase, and non-enzymatic. The resulting glutathione conjugates are further metabolized to mercapturic acids, which are then excreted in the urine.

A key aspect of this compound's toxicity is its ability to form adducts with macromolecules. It is more reactive towards DNA and proteins than its parent compound, acrylamide. This compound reacts with DNA to form adducts, with the main ones being N7-(2-carbamoyl-2-hydroxyethyl)-guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade). It also forms adducts with hemoglobin.

Excretion

The primary route of excretion for this compound and its metabolites is through the urine. The mercapturic acid derivatives of this compound are the main urinary metabolites.

Quantitative Toxicokinetic Data

The following tables summarize the key toxicokinetic parameters of this compound in F344 rats and B6C3F1 mice.

Table 1: Toxicokinetic Parameters of this compound in F344 Rats

Administration RouteDoseSexCmax (µM)Tmax (hr)AUC (µM·hr)t1/2 (hr)Reference
Intravenous0.12 mg/kgMale--2.91.4
Intravenous0.12 mg/kgFemale--2.91.5
Gavage0.12 mg/kgMale~1.012.81.7
Gavage0.12 mg/kgFemale~0.812.51.8

Table 2: Toxicokinetic Parameters of this compound in B6C3F1 Mice

Administration RouteDoseSexCmax (µM)Tmax (hr)AUC (µM·hr)t1/2 (hr)Reference
Intravenous0.12 mg/kgMale--2.91.0
Intravenous0.12 mg/kgFemale--2.91.1
Gavage0.12 mg/kgMale~2.00.252.71.1
Gavage0.12 mg/kgFemale~1.80.252.61.2

Experimental Protocols

The following sections detail the typical methodologies employed in rodent studies investigating the toxicokinetics of this compound.

Animal Models
  • Species and Strain: Fischer 344 (F344) rats and B6C3F1 mice are commonly used models.

  • Sex: Studies often include both male and female animals to assess potential sex-related differences in toxicokinetics.

  • Housing and Acclimation: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. A period of acclimation is allowed before the start of the experiments.

Dosing and Administration
  • Dose Levels: Doses are often selected based on previous toxicity studies and are administered as a single bolus.

  • Routes of Administration:

    • Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline) and administered via a tail vein to ensure 100% bioavailability.

    • Oral Gavage: A solution of this compound is administered directly into the stomach using a gavage needle.

    • Dietary: For studies involving acrylamide as the precursor, it can be mixed into the rodent diet.

Sample Collection
  • Blood/Plasma/Serum: Blood samples are collected at various time points post-administration, typically via retro-orbital bleeding or from the tail vein. Plasma or serum is then separated by centrifugation.

  • Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, lung) are collected for analysis of this compound and its adducts.

  • Urine: Animals may be housed in metabolic cages to allow for the collection of urine over a specified period to analyze for excreted metabolites.

Analytical Methods
  • Quantification of this compound: The primary analytical technique for the quantification of this compound and its metabolites in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

    • Sample Preparation: Biological samples typically undergo protein precipitation followed by solid-phase extraction to remove interferences before LC-MS/MS analysis.

  • Analysis of DNA Adducts: The quantification of this compound-DNA adducts also relies on sensitive LC-MS/MS methods following the isolation and hydrolysis of DNA from tissues.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the key metabolic pathways of this compound, including its formation from acrylamide, detoxification via glutathione conjugation, and its reaction with DNA.

Methodological & Application

Application Note: Simultaneous Quantification of Acrylamide and Glycidamide in Food Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of acrylamide (AA) and its metabolite, glycidamide (GA), in various food matrices. Acrylamide, a process contaminant formed during high-temperature cooking of starch-rich foods, is classified as a probable human carcinogen. Its metabolite, this compound, is considered the ultimate carcinogenic agent. This method employs a simple sample extraction procedure followed by a rapid and selective LC-MS/MS analysis, providing a reliable tool for researchers, food safety scientists, and drug development professionals to accurately quantify these compounds. The use of isotopically labeled internal standards ensures high accuracy and precision.

Introduction

Acrylamide is a chemical compound that can form in starchy foods during high-temperature cooking processes like frying, baking, and roasting. The International Agency for Research on Cancer (IARC) has classified acrylamide as a "probable human carcinogen" (Group 2A). In the body, acrylamide is metabolized by cytochrome P450 2E1 (CYP2E1) to form this compound, a reactive epoxide that can form adducts with DNA and hemoglobin. Due to the potential health risks associated with dietary exposure to acrylamide, sensitive and reliable analytical methods for the simultaneous quantification of both acrylamide and this compound in food are crucial for exposure assessment and risk management. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this analysis due to its high selectivity, sensitivity, and speed. This application note presents a validated LC-MS/MS method for the simultaneous analysis of acrylamide and this compound in food samples.

Experimental

Materials and Reagents
  • Acrylamide (≥99% purity)

  • This compound

  • Acrylamide-d3 (internal standard, IS)

  • Propanamide (internal standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Dichloromethane

  • Ethyl acetate

  • Tetrahydrofuran

  • Water (ultrapure, 18.2 MΩ·cm)

  • Primary secondary amine (PSA) sorbent

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

Sample Preparation

The following protocol is a generalized procedure for solid food matrices (e.g., potato chips, coffee).

  • Homogenization: Homogenize the food sample to a fine powder or paste.

  • Weighing and Spiking: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. Spike with an appropriate amount of internal standard solution (e.g., acrylamide-d3).

  • Extraction: Add 10 mL of water and 10 mL of acetonitrile. For fatty matrices, 5 mL of hexane can be added for defatting. Add 4 g of MgSO₄ and 0.5 g of NaCl to induce phase separation.

  • Shaking and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 4000 x g for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing 50 mg of PSA and 150 mg of anhydrous MgSO₄. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Final Preparation: Transfer the supernatant to a vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

ParameterCondition
System: UPLC System
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A: 0.2% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient: Isocratic or gradient elution can be optimized. A typical starting condition is 60:40 (A:B).
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL

Mass Spectrometry (MS):

ParameterCondition
System: Triple Quadrupole Mass Spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive
Capillary Voltage: 3.5 kV
Cone Voltage: Analyte-dependent (e.g., 22V for Acrylamide, 16V for this compound)
Desolvation Temperature: 400 °C
Desolvation Gas Flow: 650 L/h
Source Temperature: 150 °C
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions can be used for the quantification and confirmation of acrylamide and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Acrylamide 72.055.02 (Quantifier)0.12210
72.044.10.12215
This compound 88.145.0 (Quantifier)0.11612
88.170.10.1168
Acrylamide-d3 (IS) 75.158.10.12210
Propanamide (IS) 74.057.10.12210

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery according to established guidelines.

Linearity, LOD, and LOQ:

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Acrylamide 1 - 1000>0.9950.51.5
This compound 2 - 1000>0.9941.03.0

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated by analyzing spiked samples at three different concentration levels (low, medium, and high).

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%

Detecting Glycidamide in Food: A Guide to Analytical Techniques and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive overview of the analytical methodologies for the detection and quantification of glycidamide in various food matrices. This compound, a reactive epoxide and a primary metabolite of acrylamide, is classified as a probable human carcinogen. Its presence in thermally processed foods, even at low levels, is a significant food safety concern. This document is intended for researchers, scientists, and professionals in food safety and drug development, offering detailed protocols and data to support monitoring and risk assessment efforts.

Introduction

This compound is formed in the body after the ingestion of acrylamide, a contaminant found in a variety of cooked foods, particularly starchy products processed at high temperatures such as potato chips, coffee, and baked goods.[1][2] More recent findings have shown that this compound can also be formed directly in food during the heating process through the reaction of acrylamide with hydroperoxides from unsaturated fatty acids.[1] Given its genotoxic potential, sensitive and reliable analytical methods are crucial for the accurate determination of this compound in complex food matrices.[1]

The primary analytical techniques employed for this compound detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for the direct analysis of the underivatized compound, frequently in simultaneous analysis with acrylamide.[3] GC-MS methods, while also effective, may require a derivatization step to improve the volatility and thermal stability of this compound.

Quantitative Data Summary

The concentration of this compound in food is generally low, often significantly lower than acrylamide levels. The following table summarizes available quantitative data for this compound in selected food matrices.

Food MatrixThis compound Concentration (µg/kg)Analytical MethodReference(s)
Potato Crisps/Chips0.3 - 1.5Not specified

Note: Data on this compound levels in a wide variety of food matrices is still limited in publicly available literature.

Experimental Protocols

This section details the established protocols for the analysis of this compound in food matrices, focusing on LC-MS/MS as the most prevalent and sensitive technique. A general protocol for GC-MS is also provided.

Application Note 1: Simultaneous Determination of this compound and Acrylamide in Thermally Processed Foods by LC-MS/MS

This protocol is suitable for the analysis of this compound and acrylamide in high-carbohydrate and high-fat food matrices such as potato chips, french fries, and baked goods.

1. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for a variety of food matrices.

  • Homogenization: Homogenize a representative portion of the food sample to a fine powder or paste. For high-fat samples, cryogenic milling can prevent clumping.

  • Extraction:

    • Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate volume of an internal standard solution (e.g., ¹³C₃-glycidamide and ¹³C₃-acrylamide).

    • Add 10 mL of water and vortex thoroughly to hydrate the sample.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA for removal of fatty acids and sugars, C18 for removal of non-polar interferences, and MgSO₄ to remove residual water).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

    • The supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Parameters

ParameterSetting
LC System UHPLC system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of this compound and acrylamide
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Column Temperature 30 - 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 88.1 → 44.0 (Quantifier), m/z 88.1 → 70.0 (Qualifier)Acrylamide: m/z 72.0 → 55.0 (Quantifier), m/z 72.0 → 44.0 (Qualifier)
Internal Standards ¹³C₃-Glycidamide: m/z 91.1 → 46.0¹³C₃-Acrylamide: m/z 75.0 → 58.0

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Application Note 2: Analysis of this compound in Coffee by LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol is tailored for the analysis of this compound in complex matrices like coffee, which contains numerous interfering compounds.

1. Sample Preparation

  • Extraction:

    • Weigh 1 g of ground coffee into a centrifuge tube.

    • Add an internal standard solution.

    • Add 10 mL of hot water (80-90 °C) and vortex for 1-2 minutes.

    • Centrifuge at a high speed for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water.

    • Load an aliquot of the supernatant onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a stronger solvent (e.g., methanol with a small percentage of ammonia).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The LC-MS/MS parameters are similar to those described in Application Note 1 and should be optimized for the specific coffee matrix.

Application Note 3: General Protocol for GC-MS Analysis of this compound

While less common for this compound, GC-MS can be employed, often requiring derivatization.

1. Sample Preparation and Derivatization

  • Extraction: Follow a similar extraction procedure as for LC-MS/MS (e.g., QuEChERS).

  • Derivatization:

    • Silylation: This is a common derivatization technique for compounds with active hydrogens. The extracted and dried sample residue is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 60-80 °C) for 30-60 minutes. This process replaces the active hydrogens on the this compound molecule with trimethylsilyl (TMS) groups, increasing its volatility and thermal stability.

2. GC-MS Parameters

ParameterSetting
GC System Gas chromatograph with a split/splitless injector
Column Mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Program Optimized for the separation of the derivatized this compound
Carrier Gas Helium at a constant flow rate
MS System Single quadrupole or triple quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) or MRM

Signaling Pathways and Experimental Workflows

To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflows.

Glycidamide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization (e.g., Cryogenic Milling) Extraction 2. Extraction (QuEChERS or Solvent Extraction) Homogenization->Extraction Homogenized Sample Cleanup 3. Cleanup (d-SPE or SPE) Extraction->Cleanup Crude Extract LC_MSMS LC-MS/MS Analysis (UHPLC-QqQ) Cleanup->LC_MSMS Cleaned Extract GC_MS GC-MS Analysis (with Derivatization) Cleanup->GC_MS Cleaned Extract Quantification 4. Quantification (Internal Standard Calibration) LC_MSMS->Quantification GC_MS->Quantification Reporting 5. Reporting of Results Quantification->Reporting

Caption: General workflow for this compound analysis in food matrices.

QuEChERS_Workflow Sample Homogenized Food Sample Add_IS Add Internal Standards Sample->Add_IS Add_Water Add Water Add_IS->Add_Water Add_ACN Add Acetonitrile (Vortex) Add_Water->Add_ACN Add_Salts Add QuEChERS Salts (Shake) Add_ACN->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 dSPE Transfer Supernatant to d-SPE Tube Centrifuge1->dSPE Vortex_dSPE Vortex dSPE->Vortex_dSPE Centrifuge2 Centrifuge Vortex_dSPE->Centrifuge2 Analysis Analyze Supernatant by LC-MS/MS Centrifuge2->Analysis

Caption: Detailed workflow of the modified QuEChERS protocol.

Conclusion

The analytical methods outlined in this document provide robust and sensitive means for the detection and quantification of this compound in various food matrices. LC-MS/MS, in particular, offers a reliable platform for the simultaneous analysis of this compound and acrylamide, facilitating comprehensive risk assessment. The provided protocols serve as a foundation for laboratories to develop and validate their in-house methods for monitoring this important food contaminant. Further research is warranted to expand the database of this compound occurrence in a wider range of food products.

References

Application Note: Glycidamide as a Biomarker for Acrylamide Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylamide (AA) is a chemical compound that forms in starchy foods during high-temperature cooking processes and is also present in cigarette smoke. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), acrylamide exposure is a significant public health concern. In the body, acrylamide is metabolized by the cytochrome P450 enzyme CYP2E1 to its epoxide metabolite, glycidamide (GA). This compound is a reactive electrophile that can form adducts with macromolecules such as DNA and proteins, including hemoglobin. These adducts are considered to be responsible for the genotoxic and carcinogenic effects of acrylamide. Consequently, the measurement of this compound and its adducts serves as a reliable biomarker for assessing internal exposure to acrylamide and understanding its potential health risks.

This application note provides a detailed overview of the use of this compound as a biomarker for acrylamide exposure, including its metabolic pathway, quantitative data from human studies, and protocols for its measurement in biological samples.

Metabolic Pathway of Acrylamide

Acrylamide undergoes a complex metabolic pathway in the body. The primary activation pathway involves the oxidation of acrylamide to this compound, catalyzed by the enzyme CYP2E1. This compound is more reactive than its parent compound and is considered the ultimate genotoxic agent. Both acrylamide and this compound can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs). These conjugates are further metabolized to mercapturic acids, which are then excreted in the urine. This compound can also be hydrolyzed by epoxide hydrolase to form glyceramide, which is then excreted. The balance between the activation pathway leading to this compound formation and the detoxification pathways influences the overall toxicity of acrylamide.

Acrylamide Metabolism Metabolic Pathway of Acrylamide Acrylamide Acrylamide This compound This compound Acrylamide->this compound CYP2E1 GSH_AA Glutathione Conjugate (AA) Acrylamide->GSH_AA GSTs GSH_GA Glutathione Conjugate (GA) This compound->GSH_GA GSTs Glyceramide Glyceramide (excreted in urine) This compound->Glyceramide Epoxide Hydrolase DNA_Adducts DNA Adducts (N7-GA-Gua, N3-GA-Ade) This compound->DNA_Adducts Hb_Adducts Hemoglobin Adducts (GA-Hb) This compound->Hb_Adducts Mercapturic_Acids Mercapturic Acids (excreted in urine) GSH_AA->Mercapturic_Acids GSH_GA->Mercapturic_Acids

Caption: Metabolic pathway of acrylamide to this compound and its subsequent reactions.

Quantitative Data on this compound Biomarkers

Numerous studies have quantified this compound and its adducts in human populations to assess acrylamide exposure from various sources, primarily diet and smoking. The following tables summarize key quantitative findings.

Table 1: Hemoglobin Adducts of Acrylamide (AA-Hb) and this compound (GA-Hb) in Smokers and Non-smokers

PopulationAA-Hb (pmol/g globin)GA-Hb (pmol/g globin)Reference
Non-smokers24.2 ± 12.552.0 ± 33.6
Smokers108.7 ± 29.558.3 ± 25.1
Non-smokers40.00 ± 2.2520.41 ± 1.34
Smokers154.00 ± 19.0076.50 ± 10.74

Table 2: Acrylamide and this compound Levels in Dried Blood Spots (DBS) of Smokers and Non-smokers

PopulationAcrylamide (µg/mL)This compound (µg/mL)Reference
Non-smokers0.75 - 3.160 - 0.91
Smokers3.91 - 10.251.006 - 3.58

Table 3: this compound-DNA Adducts in Human Blood

AdductLevel (adducts per 10⁸ nucleotides)Exposure SourceReference
N7-GA-Gua0.3 - 6.3Dietary

Table 4: Occupational Exposure to Acrylamide and this compound Adducts

Job TitleAcrylamide Adducts (pmol/g)This compound Adducts (pmol/g)Reference
Monomer & Polymer Production15 - 188417.8 - 1376

Experimental Protocols

The quantification of this compound and its adducts in biological matrices typically involves sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and sensitive method. Below are generalized protocols for the analysis of this compound and its hemoglobin and DNA adducts.

Protocol 1: Analysis of this compound in Dried Blood Spots (DBS) by LC-MS/MS

This protocol is adapted from methodologies described for the simultaneous analysis of acrylamide and this compound in DBS.

1. Sample Preparation (Protein Precipitation):

  • A dried blood spot is excised from the collection card.
  • The spot is placed in a microcentrifuge tube.
  • An internal standard (e.g., propanamide) is added.
  • A protein precipitation solvent, such as a mixture of methanol and water, is added to the tube.
  • The tube is vortexed and then centrifuged to pellet the precipitated proteins.
  • The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

Application Notes and Protocols for Studying Glycidamide-Induced Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying mutations induced by glycidamide, a reactive metabolite of acrylamide. The following sections detail the key assays, experimental protocols, and data interpretation necessary for a thorough investigation of this compound's mutagenic potential.

Introduction to this compound Mutagenesis

This compound is the primary genotoxic metabolite of acrylamide, a compound formed in starchy foods during high-temperature cooking. The mutagenicity of acrylamide is largely attributed to the ability of this compound to form covalent adducts with DNA, leading to mutations if not properly repaired. The predominant DNA adducts formed are N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and, to a lesser extent, N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade). These adducts can lead to specific mutation signatures, including G→T transversions, A→G transitions, and G→C transversions. Understanding the mechanisms of this compound-induced mutagenesis is crucial for assessing the carcinogenic risk of acrylamide exposure.

Key Experimental Assays

A multi-tiered approach employing a battery of in vitro and in vivo assays is recommended to characterize this compound-induced mutations comprehensively.

In Vitro Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): A rapid screen for point mutations in bacteria.

  • Mammalian Cell Gene Mutation Assays:

    • Hypoxanthine-guanine phosphoribosyltransferase (Hprt) Assay: Detects forward mutations in the Hprt gene in mammalian cells.

    • Thymidine Kinase (TK) Assay: Measures mutations in the Tk gene, capable of detecting both point mutations and clastogenic events.

    • Transgenic Cell Line Assays (e.g., cII, lacZ, TP53): Utilize reporter genes to study mutation frequency and specificity.

  • DNA Adduct Analysis: Quantifies the formation of specific this compound-DNA adducts.

  • Chromosomal Aberration and Micronucleus Assays: Assess chromosomal damage.

  • Comet Assay: Measures DNA strand breaks.

In Vivo Assays:

  • Transgenic Rodent Mutagenesis Assays (e.g., Big Blue® cII): Evaluate mutation induction in various tissues of live animals.

  • Hprt Gene Mutation Assay in Splenic T-lymphocytes: Measures in vivo somatic cell mutations.

  • Micronucleus Assay in Peripheral Blood: A measure of in vivo chromosomal damage.

  • DNA Adduct Analysis in Tissues: Quantifies adduct levels in target organs.

Data Presentation: Quantitative Summary of this compound-Induced Mutations

The following tables summarize quantitative data from various studies on this compound-induced mutations.

Table 1: In Vitro Mutagenicity of this compound

Assay SystemCell TypeConcentration RangeObserved EffectReference(s)
Ames Test (TA100, TA1535)Salmonella typhimurium1-10 mM/plateDirect-acting mutagen; increased revertants with and without S9 activation.
Hprt AssayChinese Hamster V79 Cells0.8–2.0 mMDose-dependent increase in mutant frequency.
TK AssayHuman Lymphoblastoid TK6 Cells0.6–2.5 mMDose-related increase in mutant frequency, primarily point mutations. Significant increase at 2.5 mM.
cII Transgene AssayBig Blue® Mouse Embryo Fibroblasts50 nM to 5 mMDose-dependent increase in mutant frequency. 4.1-fold increase over background at 5 mM.
TP53 Knock-in AssayHupki Mouse Embryo Fibroblasts1.1 mM for 24 h9% mutant frequency compared to 0% in controls. Predominantly A>T/T>A and A>G/T>C mutations.
Micronucleus AssayHuman Lymphoblastoid TK6 Cells2.5 mMSignificant increase in micronuclei formation.
Comet AssayHuman Lymphoblastoid TK6 Cells≥0.6 mMSignificant increase in DNA damage.
Comet AssayHuman Peripheral Blood Lymphocytes0.3–3 mMDose-dependent increase in DNA damage.

Table 2: In Vivo Mutagenicity of this compound

Assay SystemAnimal ModelDose and RouteTissue/Cell TypeObserved EffectReference(s)
cII Transgene AssayBig Blue

Application Note: Quantification of Glycidamide in Food and Biological Matrices using Stable-Isotope Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidamide is a reactive epoxide and a primary metabolite of acrylamide, a process contaminant formed in carbohydrate-rich foods during high-temperature cooking.[1][2] Classified as a probable human carcinogen, this compound can form adducts with DNA and hemoglobin, making it a critical biomarker for assessing acrylamide exposure and its associated health risks.[2][3] Accurate and precise quantification of this compound in various matrices is therefore essential for food safety, toxicology studies, and human biomonitoring.

This application note details a robust and sensitive method for the quantification of this compound using a stable-isotope dilution assay (SIDA) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable-isotope labeled internal standard, such as ¹³C₃-glycidamide, is crucial for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[4] This document provides detailed protocols for the analysis of this compound in both food and biological matrices, along with representative quantitative data and method validation parameters.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a highly accurate quantification technique that relies on the addition of a known amount of a stable-isotope labeled analogue of the analyte to the sample at the beginning of the analytical procedure. The labeled internal standard is chemically identical to the analyte and thus exhibits similar behavior during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, precise quantification can be achieved, as this ratio is unaffected by sample losses or matrix-induced signal suppression or enhancement.

SIDA_Principle cluster_process Analytical Process cluster_result Result Analyte This compound (Native) Extraction Extraction & Cleanup Analyte->Extraction IS ¹³C₃-Glycidamide (Labeled) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Native / Labeled) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Figure 1: Principle of Stable Isotope Dilution Analysis.

Experimental Protocols

Protocol 1: Analysis of this compound in Food Matrices (e.g., Potato Chips, Coffee)

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for analyte extraction from complex food matrices.

1. Materials and Reagents

  • This compound analytical standard

  • ¹³C₃-Glycidamide (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Formic acid

  • QuEChERS extraction tubes (50 mL)

  • Syringe filters (0.22 µm)

2. Sample Preparation

  • Homogenize the food sample (e.g., potato chips) to a fine powder.

  • Weigh 1 g of the homogenized sample into a 50 mL QuEChERS tube.

  • Spike the sample with a known amount of ¹³C₃-glycidamide internal standard solution.

  • Add 10 mL of water and vortex for 1 minute to hydrate the sample.

  • Add 10 mL of acetonitrile and shake vigorously for 10 minutes.

  • Add 4 g of MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a new tube.

  • For increased sensitivity, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 200 µL of the initial mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of this compound in Biological Matrices (Dried Blood Spots)

This protocol is based on a validated method for the analysis of acrylamide and this compound in dried blood spots (DBS).

1. Materials and Reagents

  • This compound analytical standard

  • ¹³C₃-Glycidamide or other suitable internal standard (e.g., propanamide)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Microcentrifuge tubes

2. Sample Preparation

  • Punch out a 3 mm disc from the dried blood spot sample and place it in a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 500 µL of a methanol/water (1:1, v/v) solution.

  • Vortex for 30 seconds, sonicate for 5 minutes, and then centrifuge at 4,015 x g for 1 minute.

  • Transfer 400 µL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried residue with 100 µL of 0.2% formic acid in water/acetonitrile (60:40, v/v).

  • Vortex for 30 seconds and centrifuge at 737 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

Chromatographic Conditions

Parameter Setting
LC System UPLC/UHPLC System
Column Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.2% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution depending on matrix complexity. A starting condition could be 90% A, 10% B.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp. 400°C
Desolvation Gas Flow 650 L/h

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 88.1 44.0 16 To be optimized

| ¹³C₃-Glycidamide | 91.1 | 46.0 | 16 | To be optimized |

Quantitative Data and Method Performance

The following tables summarize representative quantitative data and method validation parameters from published studies.

Table 1: this compound Levels in Food and Biological Samples

MatrixSample TypeThis compound ConcentrationReference
FoodPotato Products0.3 - 1.5 µg/kg
BiologicalDried Blood Spots (Smokers)1.006 - 3.58 µg/mL
BiologicalDried Blood Spots (Non-smokers)0 - 0.91 µg/mL

Table 2: Method Validation Parameters for this compound Quantification

ParameterMatrixValueReference
Linearity (r²) Dried Blood Spots0.9976
Lower Limit of Quantification (LLOQ) Dried Blood Spots1 µg/mL
Accuracy (% difference) Dried Blood Spots (QC samples)-14.44% to 12.63%
Precision (%CV) Dried Blood Spots (QC samples)< 15%
Recovery Dried Blood Spots (QC samples)96.43% - 98.77%

Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Homogenization/ Collection (DBS) spike Spike with ¹³C₃-Glycidamide Internal Standard start->spike extract Extraction (QuEChERS or LLE) spike->extract cleanup Cleanup & Centrifugation extract->cleanup reconstitute Evaporation & Reconstitution cleanup->reconstitute filter Filtration reconstitute->filter lcms UPLC-MS/MS Analysis (MRM Mode) filter->lcms integrate Peak Integration lcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Quantify using Calibration Curve ratio->calibrate report Report Results calibrate->report

Figure 2: General analytical workflow for this compound quantification.

Conclusion

The use of stable-isotope labeled internal standards, such as ¹³C₃-glycidamide, coupled with LC-MS/MS provides a highly specific, sensitive, and accurate method for the quantification of this compound in complex matrices like food and biological samples. The detailed protocols and methods presented in this application note offer a reliable framework for researchers and scientists to implement this technique for routine monitoring, exposure assessment, and toxicological studies. The robustness of the stable isotope dilution approach minimizes analytical variability, ensuring high-quality data for critical applications in food safety and drug development.

References

Application Notes and Protocols for the Isolation of Glycidamide-DNA Adducts from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidamide (GA) is a reactive epoxide metabolite of acrylamide, a compound found in various industrial processes and formed in certain foods during high-temperature cooking. This compound is a genotoxic agent that can covalently bind to DNA, forming adducts that may lead to mutations and potentially initiate carcinogenesis. The detection and quantification of this compound-DNA adducts in tissue samples are crucial for toxicological studies, risk assessment, and in the development of therapeutic strategies.

The primary and most abundant this compound-DNA adduct is N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua), with N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade) also being formed, though typically at much lower levels. This document provides detailed protocols for the isolation of these adducts from tissue samples, their subsequent analysis, and a summary of reported quantitative data.

I. Experimental Workflow and Signaling

The overall experimental workflow for the isolation and analysis of this compound-DNA adducts involves several key stages, from sample collection to final quantification. The metabolic activation of acrylamide to this compound and its subsequent reaction with DNA is a critical initial step in the formation of these adducts.

Troubleshooting & Optimization

overcoming matrix effects in glycidamide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of glycidamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In this compound LC-MS/MS analysis, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4] These effects are a significant concern, especially in complex matrices like food and biological fluids.[4]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-column infusion: This qualitative method involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column and injecting a blank matrix extract. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.

  • Post-extraction spike: This quantitative method compares the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix extract after the extraction process. The percentage difference reveals the extent of ion suppression or enhancement.

Q3: What are the most effective strategies to minimize matrix effects?

A3: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than simpler methods like protein precipitation (PPT).

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more selective column.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization. However, this approach is only feasible if the analyte concentration is high enough to remain above the instrument's limit of detection after dilution.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A4: A SIL-IS for this compound (e.g., ¹³C₃-glycidamide) is highly recommended for accurate quantification. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects. This allows for reliable correction of signal suppression or enhancement, leading to more accurate and precise results. It is considered the gold standard for compensating for matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS/MS analysis.

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing, Splitting) Column contamination from matrix components.- Implement a more rigorous sample cleanup procedure (e.g., SPE).- Use a guard column to protect the analytical column.- Flush the column according to the manufacturer's recommendations.
Injection of sample in a solvent stronger than the mobile phase.- Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase.
Inconsistent or Low Analyte Response Significant ion suppression due to matrix effects.- Evaluate and optimize the sample preparation method (see Experimental Protocols section).- Use a stable isotope-labeled internal standard to compensate for the variability.- Dilute the sample extract if sensitivity allows.
Suboptimal MS/MS parameters.- Re-optimize MS/MS parameters (e.g., collision energy, cone voltage) for this compound and its internal standard.
High Background Noise Incomplete removal of matrix components.- Incorporate additional cleanup steps in the sample preparation, such as different SPE sorbents or a combination of LLE and SPE.- Optimize the LC gradient to better separate the analyte from the background.
False Positives/Interferences Co-eluting matrix components with similar mass transitions.- Adjust the chromatographic method to improve separation.- Select more specific precursor and product ion transitions for this compound in the MS/MS method.

Quantitative Data on Matrix Effect Reduction

The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects. While data specific to this compound is limited, the provided information for similar small polar molecules in various matrices offers valuable insights.

Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques for Pesticides in Food Matrices

Sample Preparation MethodMatrixAnalyte ClassMatrix Effect (%)Reference
QuEChERSPeach, Apple, Melon, Cereals, Tomato, StrawberryVarious Pesticides-5 to -22 (Ion Suppression)
Modified QuEChERS with d-SPE cleanupDried HerbsVarious Pesticides>20% reduction in matrix effects

Table 2: Matrix Effects Observed in the Analysis of Acrylamide and Mycotoxins in Complex Food Matrices

Sample Preparation MethodMatrixAnalyteMatrix Effect (%)Reference
Water Extraction with SPE CleanupVarious FoodsAcrylamideIon Suppression Observed
Various Extraction MethodsSpicesMycotoxinsUp to -89 (Ion Suppression)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Biological Fluids (Urine, Plasma)

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • Thaw samples to room temperature.

    • Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitates.

    • To 1 mL of supernatant, add the stable isotope-labeled internal standard (e.g., ¹³C₃-glycidamide).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound in Plasma/Serum

This is a simpler but generally less effective method for matrix removal compared to SPE.

  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add the stable isotope-labeled internal standard.

    • Vortex briefly.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow sample Biological or Food Sample add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is ppt Protein Precipitation (PPT) (e.g., Acetonitrile) add_is->ppt Simple Cleanup lle Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) add_is->lle Moderate Cleanup spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) add_is->spe Extensive Cleanup evap Evaporation ppt->evap lle->evap spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Sample preparation workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent/Inaccurate Results Suspected Matrix Effects? assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Confirmed? assess_me->me_present no_me No Significant Matrix Effects. Investigate other parameters (e.g., instrument performance). me_present->no_me No optimize_sample_prep Optimize Sample Preparation (e.g., switch from PPT to SPE) me_present->optimize_sample_prep Yes optimize_lc Optimize Chromatography (e.g., gradient, column) optimize_sample_prep->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Accurate & Reliable Results revalidate->end

Caption: Troubleshooting decision tree for matrix effects.

References

Validation & Comparative

A Comparative Analysis of Glycidamide Metabolism and Toxicity: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo studies on the metabolism and toxicity of glycidamide, the reactive epoxide metabolite of acrylamide. By presenting experimental data, detailed methodologies, and visual representations of key processes, this document aims to facilitate a deeper understanding of the correlations and discrepancies between these two essential research paradigms.

Executive Summary

This compound (GA), formed from the cytochrome P450 2E1 (CYP2E1)-mediated oxidation of acrylamide (AA), is widely recognized as the ultimate genotoxic agent responsible for the carcinogenic effects of its parent compound.[1][2][3][4][5] While in vitro systems offer a controlled environment to investigate specific mechanisms of GA-induced toxicity, in vivo models provide a more holistic view, incorporating the complexities of metabolic activation, distribution, detoxification, and systemic responses. This guide synthesizes key findings from both approaches to offer a comprehensive overview for researchers in toxicology and drug development.

Metabolism: From Acrylamide to this compound and its Detoxification

The primary metabolic pathway of concern is the conversion of acrylamide to the more reactive this compound. This bioactivation is predominantly catalyzed by CYP2E1. Both acrylamide and this compound can be detoxified through conjugation with glutathione (GSH), a reaction facilitated by glutathione S-transferases (GSTs). Additionally, this compound can be hydrolyzed by epoxide hydrolase (EH).

Metabolism Acrylamide Acrylamide This compound This compound Acrylamide->this compound CYP2E1 GSH_Conjugate_AA GSH Conjugate (Acrylamide) Acrylamide->GSH_Conjugate_AA GST GSH_Conjugate_GA GSH Conjugate (this compound) This compound->GSH_Conjugate_GA GST Diol Diol This compound->Diol Epoxide Hydrolase

Metabolic pathway of acrylamide and this compound.

Quantitative Comparison of this compound Metabolism

The following table summarizes key quantitative data on this compound metabolism from both in vitro and in vivo studies.

ParameterIn Vitro DataExperimental SystemIn Vivo DataExperimental System
AA to GA Metabolism (Km) 0.477 +/- 0.100 mMIsolated rat hepatocytes--
AA to GA Metabolism (Vmax) 6.5 +/- 2.1 nmol/h/10^6 cellsIsolated rat hepatocytes--
GA Detoxification (GSH Conjugation - Km) 1.5 mMIsolated rat hepatocytes--
GA Detoxification (GSH Conjugation - Vmax) 33 nmol/h/10^6 cellsIsolated rat hepatocytes--
Area Under the Curve (AUC) of GA (from AA intake) --49 nM·h / (µg AA/kg bw)Humans (high intake)
Area Under the Curve (AUC) of GA (from AA intake) --21 nM·h / (µg AA/kg bw)Humans (medium intake)

Data extracted from studies on isolated rat hepatocytes and human exposure.

Toxicity: Genotoxicity and DNA Adduct Formation

The primary mechanism of this compound-induced toxicity is its ability to form covalent adducts with DNA, leading to mutations and potential carcinogenicity. The major DNA adducts formed are N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and, to a lesser extent, N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade).

Comparative Genotoxicity Data
EndpointIn Vitro FindingExperimental SystemIn Vivo FindingExperimental System
DNA Adduct Formation GA is more potent than AA in forming DNA adducts.Mouse embryonic fibroblasts, human bronchial epithelial cellsGA treatment leads to higher DNA adduct levels than AA treatment.Neonatal mice
N7-GA-Gua Levels Dose-dependent increase with GA exposure.V79 cells~2000 adducts/10^8 nucleotides in liver, lung, and kidney.Adult mice (from AA)
N3-GA-Ade Levels Detected at high GA concentrations (≥ 250µM).V79 cells~20 adducts/10^8 nucleotides in liver, lung, and kidney.Adult mice (from AA)
Mutagenicity GA is more mutagenic than AA at any given dose.Mouse embryonic fibroblastsGA is more mutagenic than AA.Neonatal mice
Cell Viability GA decreases hepatocyte viability at 3 mM.Isolated rat hepatocytes--
Oocyte Toxicity All oocytes degenerated with 25 or 250 µM GA.In vitro cultured mouse oocytesIn vivo AA exposure impairs oocyte maturation.Female BALB/c mice

Discrepancies Between In Vitro and In Vivo Findings

A key difference between in vitro and in vivo studies lies in the metabolic capacity of the system. For instance, in vitro studies on denuded mouse oocytes showed no adverse effects from acrylamide, whereas in vivo exposure to acrylamide significantly impaired oocyte maturation. This suggests that the toxicity observed in vivo is dependent on the metabolic conversion of acrylamide to this compound by enzymes present in the whole organism but absent in the isolated oocytes.

Comparison cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies InVitro Direct exposure to this compound - High concentrations often used - Lacks systemic metabolism - Focus on specific cellular mechanisms Comparison Comparison InVitro->Comparison Controlled Environment InVivo Exposure to Acrylamide or this compound - Physiologically relevant concentrations - Includes metabolic activation and detoxification - Systemic effects and organ-specific toxicity InVivo->Comparison Holistic Biological Context Finding Finding Comparison->Finding Key Finding: In vivo toxicity of Acrylamide is mediated by its metabolism to this compound

Conceptual comparison of in vitro and in vivo studies.

Experimental Protocols

In Vitro DNA Adduct Formation and Mutagenicity Assay

A common in vitro approach to assess the genotoxicity of this compound involves the use of specific cell lines, such as Big Blue mouse embryonic fibroblasts, which contain a λ phage cII transgene for mutation analysis.

  • Cell Culture: Mouse embryonic fibroblasts are cultured to confluence.

  • Exposure: Cells are treated with varying concentrations of acrylamide or this compound for a defined period (e.g., 4 hours).

  • DNA Isolation: Genomic DNA is extracted from the treated cells.

  • DNA Adduct Analysis: DNA adducts are mapped using techniques like terminal transferase-dependent polymerase chain reaction (PCR). For quantification, liquid chromatography with tandem mass spectrometry (LC-MS/MS) and isotope dilution is employed.

  • Mutation Analysis: The cII transgene is recovered from the genomic DNA and packaged into bacteriophage particles. These are then used to infect E. coli, and the frequency of mutations is determined by plating on selective media. DNA sequencing is used to identify the specific types of mutations.

Workflow A Cell Culture (e.g., Mouse Embryonic Fibroblasts) B Exposure to Acrylamide or this compound A->B C DNA Isolation B->C D DNA Adduct Analysis (PCR, LC-MS/MS) C->D E Mutation Frequency Analysis (Transgene Rescue & Plating) C->E F Mutation Spectrum Analysis (DNA Sequencing) E->F

Experimental workflow for in vitro genotoxicity assessment.

In Vivo Tumorigenicity Bioassay in Neonatal Mice

The neonatal mouse model is particularly useful for assessing the carcinogenicity of chemicals, as these animals are sensitive to genotoxic carcinogens and have developing metabolic systems.

  • Animal Model: Neonatal B6C3F1 mice are used.

  • Dosing: Pups are administered acrylamide or this compound via intraperitoneal injection on postnatal days 1, 8, and 15.

  • Observation: The animals are monitored for signs of toxicity and tumor development over an extended period.

  • Necropsy and Histopathology: At the end of the study, a complete necropsy is performed. Tissues are collected, preserved, and examined histopathologically for the presence of tumors.

  • Molecular Analysis: Tumors can be further analyzed for mutations in key cancer-related genes, such as H-ras, to elucidate the mechanism of carcinogenesis.

Conclusion

The study of this compound metabolism and toxicity benefits immensely from a dual approach that leverages both in vitro and in vivo methodologies. In vitro studies are invaluable for dissecting specific molecular mechanisms, such as the direct interaction of this compound with DNA and the resulting mutational signatures. However, in vivo studies are crucial for understanding the real-world implications of exposure, as they account for the critical role of metabolic activation and detoxification in determining the ultimate toxic and carcinogenic potential of acrylamide. The data consistently demonstrates that this compound is a more potent genotoxic agent than its precursor, acrylamide, and that the carcinogenicity of acrylamide is dependent on its metabolic conversion to this compound. This integrated understanding is essential for accurate risk assessment and the development of potential mitigation strategies.

References

Unmasking the Mutagenic Threat: A Comparative Analysis of Glycidamide and Other Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offering a detailed comparison of the mutagenic potential of glycidamide with other key epoxides has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of experimental data, methodologies, and the genotoxic mechanisms of these compounds.

This compound, a reactive epoxide metabolite of acrylamide—a compound commonly found in cooked starchy foods and tobacco smoke—is a known genotoxic agent. Understanding its mutagenic capacity in relation to other industrially relevant epoxides, such as ethylene oxide and propylene oxide, is crucial for risk assessment and the development of safer products and processes. This guide aims to provide a clear, data-driven comparison to inform these critical evaluations.

Quantitative Mutagenicity: A Side-by-Side Comparison

The mutagenic potential of this compound, ethylene oxide, and propylene oxide has been evaluated across a range of genotoxicity assays. The following table summarizes key quantitative data from various studies, offering a comparative overview of their potency in inducing genetic damage. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundAssayTest SystemConcentration/DoseObserved EffectReference
This compound Ames Test (cII gene mutation)Big Blue mouse embryonic fibroblasts5 mM4.1-fold increase in mutation frequency over background[1]
in vitro Micronucleus TestHuman lymphocytes300-3000 µMConcentration-dependent increase in DNA damage (Comet assay)[2]
in vivo Micronucleus TestB6C3F₁/Tk mice0.70 mmol/kg bwIncreased levels of micronuclei in reticulocytes and normochromatic erythrocytes[3][4]
DNA Adduct FormationB6C3F₁ mice0.70 mmol/kg bwHigher levels of N7-GA-Gua and N3-GA-Ade adducts compared to acrylamide[3]
Ethylene Oxide in vivo DNA Adduct FormationRats≥ 3 ppm (repeated exposure)Increased N7-(2-hydroxyethyl)guanine (N7-HEG) adducts in multiple tissues
in vivo Gene MutationRats and mice-Increased Hprt or LacI mutation incidences in several tissues
in vivo Chromosomal AberrationsB6C3F1 mice25 ppm (48 weeks)Increased chromosomal aberrations in peripheral blood lymphocytes
Propylene Oxide Ames Test (TA100, TA1535)Salmonella typhimurium100-750 µ g/plate Linear dose-response relationship for base-substitution mutations
in vitro Chromosomal DamageHuman peripheral blood lymphocytes1.85 and 9.25 µg/mlDose-related chromosomal damage
in vivo Micronucleus TestMice (intraperitoneal injection)2 x 300 mg/kgIncreased numbers of micronucleated erythrocytes
DNA Adduct FormationRats (inhalation)-Formation of 7-(2-hydroxypropyl)guanine adducts

Understanding the Mechanisms of Genotoxicity

The mutagenicity of these epoxides stems from their ability to form covalent adducts with DNA, leading to mutations if not repaired. The following diagrams illustrate the key pathways involved in the genotoxicity of this compound, ethylene oxide, and propylene oxide.

Glycidamide_Pathway Acrylamide Acrylamide CYP2E1 CYP2E1 (Metabolic Activation) Acrylamide->CYP2E1 This compound This compound (Reactive Epoxide) CYP2E1->this compound DNA DNA This compound->DNA Alkylation DNA_Adducts N7-Guanine & N3-Adenine Adducts DNA->DNA_Adducts Mutation Mutations (e.g., A>G, A>T) DNA_Adducts->Mutation Miscoding during Replication

Metabolic activation of acrylamide to the mutagenic this compound.

Ethylene_Oxide_Pathway Ethylene_Oxide Ethylene Oxide DNA DNA Ethylene_Oxide->DNA Direct Alkylation DNA_Adducts N7-(2-hydroxyethyl)guanine (N7-HEG) Adducts DNA->DNA_Adducts Mutation Mutations & Chromosomal Aberrations DNA_Adducts->Mutation Genotoxic Stress

Direct genotoxic action of ethylene oxide via DNA adduction.

Propylene_Oxide_Pathway Propylene_Oxide Propylene Oxide DNA DNA Propylene_Oxide->DNA Direct Alkylation DNA_Adducts 7-(2-hydroxypropyl)guanine Adducts DNA->DNA_Adducts Mutation Mutations & Chromosomal Damage DNA_Adducts->Mutation Genotoxic Events

Genotoxic mechanism of propylene oxide through DNA alkylation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of genotoxicity studies. Below are summaries of the key experimental protocols used to assess the mutagenic potential of epoxides.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Histidine auxotrophic strains of S. typhimurium (e.g., TA98, TA100, TA1535) are used. These strains carry mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Metabolic Activation: The test compound is assessed with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow Start Start Prepare_Cultures Prepare bacterial cultures (e.g., S. typhimurium TA100) Start->Prepare_Cultures Prepare_Test_Compound Prepare test compound (various concentrations) Start->Prepare_Test_Compound Mix Mix bacteria, test compound, and S9 fraction (optional) Prepare_Cultures->Mix Prepare_Test_Compound->Mix Plate Plate on histidine-deficient -agar plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data for dose-dependent increase in mutations Count->Analyze End End Analyze->End

Workflow of the Ames test for mutagenicity screening.
In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test substance in cultured mammalian cells.

Objective: To identify substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6) are cultured.

  • Exposure: The cells are treated with various concentrations of the test substance, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).

  • Scoring: The frequency of micronucleated cells (specifically in binucleated cells if cytochalasin B is used) is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To quantify DNA damage, including single- and double-strand breaks, and alkali-labile sites.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system.

  • Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA ("nucleoids").

  • Alkaline Unwinding and Electrophoresis: The DNA is unwound under alkaline conditions, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. Increased tail length and intensity indicate a higher level of DNA damage.

This comparative guide underscores the significant mutagenic potential of this compound, often exceeding that of its parent compound, acrylamide. When compared to other industrial epoxides like ethylene oxide and propylene oxide, this compound demonstrates a potent ability to induce genetic damage. The provided data and experimental protocols offer a valuable resource for the scientific community to better understand and mitigate the risks associated with these reactive compounds.

References

Glycidamide's Dose-Dependent DNA Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dose-response relationship of glycidamide-induced DNA damage is critical for assessing its genotoxic potential. This guide provides a comparative analysis of key experimental findings, detailed methodologies, and the cellular pathways implicated in the response to this compound.

This compound, the reactive epoxide metabolite of acrylamide, is a known genotoxic agent that induces DNA damage through the formation of adducts, primarily with guanine and adenine residues.[1][2][3] The extent of this damage and the subsequent cellular responses are directly correlated with the concentration of this compound, a relationship that has been characterized in numerous studies across various experimental systems. This guide synthesizes findings from key research to provide a clear overview of this dose-dependent relationship.

Quantitative Analysis of this compound-Induced DNA Damage

The genotoxic effects of this compound have been quantified using several endpoints, including DNA adduct formation, mutation frequency, and DNA strand breaks. The following tables summarize the dose-response data from various studies.

Table 1: In Vitro Dose-Response of this compound-Induced DNA Adducts and Mutations

Cell TypeEndpointConcentration RangeObserved EffectReference
Mouse Lymphoma Cells (L5178Y/Tk+/⁻)DNA Adducts (N7-GA-Gua & N3-GA-Ade)0.125–4 mMLinear dose-dependent increase in both adenine and guanine adducts. Guanine adduct levels were approximately 60-fold higher than adenine adducts.[2][3]
Mouse Lymphoma Cells (L5178Y/Tk+/⁻)Mutant Frequency (Tk locus)2–4 mMSignificant, dose-dependent increase in mutant frequency.
Human Bronchial Epithelial Cells & Big Blue Mouse Embryonic FibroblastsDNA Adducts (TP53 and cII transgene)Not specifiedDose-dependent formation of this compound-DNA adducts.
Big Blue Mouse Embryonic FibroblastsMutant Frequency (cII transgene)Up to 5 mMStatistically significant and dose-dependent increase in mutation frequency.
Chinese Hamster V79 CellsDNA Adducts (N7-GA-Gua)1 µM - 2000 µMLinear dose-response relationship observed.
Chinese Hamster V79 CellsSister Chromatid Exchanges (SCEs)1 µM - 2000 µMDose-responsive induction of SCEs.
Human Lymphoblastoid TK6 cellsDNA Damage (Comet Assay)≥0.6 mMSignificant increase in DNA damage.
Human Lymphoblastoid TK6 cellsMutant Frequency (TK gene)0.6–2.5 mMDose-related increase, statistically significant at 2.5 mM.
Human Peripheral Blood LymphocytesDNA Damage (Comet Assay)0.3–3 mMDose-dependent increase in DNA damage.

Table 2: In Vivo Dose-Response of this compound-Induced DNA Damage

Animal ModelTissue/Cell TypeEndpointDose/ConcentrationObserved EffectReference
Big Blue RatsLymphocytesHprt Mutant Frequency~5 and 10 mg/kg bw/daySignificant, dose-related linear increases.
Big Blue RatsBone Marrow, ThyroidcII Mutant Frequency~5 and 10 mg/kg bw/dayWeak positive increases.
Female Sprague-Dawley RatsLiver, Kidney, LungN7-GA-Gua DNA Adducts1 µg/kg bwAdducts detected in kidney and lung.
Female Sprague-Dawley RatsLiver, Kidney, LungN7-GA-Gua DNA Adducts10 and 100 µg/kg bwAdducts detected in all three organs.
Adult MiceLiver, Lung, KidneyN7-GA-Gua & N3-GA-Ade AdductsNot specifiedModestly higher adduct levels with this compound vs. acrylamide.
Neonatal MiceWhole BodyDNA AdductsNot specified5-7 fold higher DNA adduct levels with this compound vs. acrylamide.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key experimental protocols used to assess this compound-induced DNA damage.

This method is used to identify and quantify specific this compound-DNA adducts.

  • DNA Isolation: DNA is extracted from tissues or cells, often using commercial kits with modifications to preserve labile adducts.

  • DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to release the adducted nucleobases.

  • LC-MS/MS Analysis: The hydrolysate is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS). The adducts, such as N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade), are separated and quantified based on their specific mass-to-charge ratios and fragmentation patterns.

The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

  • Cell Preparation: A suspension of single cells is prepared from blood or tissues.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (typically at high salt and pH 10) to remove cell membranes and proteins, leaving behind the nucleoids. Lysis conditions, such as duration and temperature, can be modified to enhance the detection of specific DNA lesions.

  • Enzyme Treatment (Optional): To detect specific types of DNA damage, nucleoids can be treated with lesion-specific enzymes like formamidopyrimidine-DNA-glycosylase (Fpg), which recognizes and cleaves at sites of oxidized purines.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the intensity and length of the comet tail.

These assays measure the frequency of mutations at specific genetic loci.

  • Cell Treatment: Cultured mammalian cells (e.g., mouse lymphoma L5178Y, Chinese hamster V79) are exposed to various concentrations of this compound for a defined period.

  • Phenotypic Expression: After treatment, the cells are cultured for a period to allow for the expression of any induced mutations.

  • Mutant Selection: The cells are then plated in a selective medium that allows only mutant cells to grow. For example, in the Hprt assay, cells are selected in a medium containing 6-thioguanine, which is toxic to wild-type cells but not to Hprt-deficient mutants.

  • Mutation Frequency Calculation: The number of mutant colonies is counted, and the mutation frequency is calculated by dividing this number by the total number of viable cells plated.

Visualizing the Impact of this compound

The following diagrams illustrate the key processes involved in this compound-induced DNA damage and its detection.

Glycidamide_Metabolism_and_DNA_Adduct_Formation Acrylamide Acrylamide CYP2E1 CYP2E1 Acrylamide->CYP2E1 Metabolic Activation This compound This compound (Epoxide Metabolite) CYP2E1->this compound DNA DNA This compound->DNA Reacts with GuanineAdduct N7-GA-Gua DNA->GuanineAdduct Forms AdenineAdduct N3-GA-Ade DNA->AdenineAdduct Forms DNA_Damage_Response DNA Damage Response Pathways GuanineAdduct->DNA_Damage_Response AdenineAdduct->DNA_Damage_Response

Caption: Metabolic activation of acrylamide to this compound and subsequent DNA adduct formation.

Comet_Assay_Workflow start Start: Single Cell Suspension embed Embed cells in agarose on slide start->embed lyse Cell Lysis (pH 10) embed->lyse enzyme Optional: Enzyme Treatment (Fpg) lyse->enzyme unwind Alkaline Unwinding & Electrophoresis lyse->unwind No Enzyme enzyme->unwind stain DNA Staining unwind->stain visualize Visualization & Quantification stain->visualize end End: % Tail DNA visualize->end

Caption: A simplified workflow of the Comet assay for detecting DNA damage.

Dose_Response_Logic Dose Increasing this compound Dose/Concentration Adducts Increased DNA Adduct Formation Dose->Adducts StrandBreaks Increased DNA Strand Breaks Dose->StrandBreaks Mutations Increased Mutation Frequency Adducts->Mutations Genotoxicity Increased Genotoxicity StrandBreaks->Genotoxicity Mutations->Genotoxicity

Caption: The logical relationship of this compound dose and genotoxic outcomes.

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts by this compound triggers a cascade of cellular responses aimed at repairing the damage. While the specific signaling pathways are complex and can be cell-type dependent, the DNA damage response (DDR) is a central mechanism. Key genes and proteins involved in the DDR that are affected by this compound include those related to apoptosis (e.g., BAX, BCL2, caspase-3, caspase-9), oxidative stress (e.g., TXN, iNOS), and cell cycle control and DNA repair (e.g., p53, p21, OGG1). For instance, in bovine oocytes, this compound treatment led to increased expression of BAX, caspase-3, p21, and p53, indicating an activation of apoptotic and cell cycle arrest pathways in response to the DNA damage.

References

Comparative Neurotoxicity of Acrylamide and Glycidamide in Rats: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of acrylamide (AA) and its epoxide metabolite, glycidamide (GA), in rat models. The information is compiled from various experimental studies to assist researchers in understanding the distinct and overlapping neurotoxic profiles of these two compounds. This guide is intended for an audience with a background in toxicology, neuroscience, and pharmacology.

Executive Summary

Acrylamide, a well-documented neurotoxin, is metabolized in vivo to this compound. While both compounds exhibit neurotoxic properties, their mechanisms and potencies differ. Experimental evidence in rats suggests that acrylamide is a more potent peripheral neurotoxin, whereas this compound may exert more severe effects on the central nervous system. This guide presents key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways to facilitate a clear comparison.

Data Presentation: Quantitative Comparison of Neurotoxic Endpoints

The following tables summarize quantitative data from comparative studies on acrylamide and this compound neurotoxicity in rats.

Table 1: Behavioral Assessments

ParameterAcrylamide (AA)This compound (GA)Rat StrainDosing RegimenKey FindingsReference
Rotarod Performance Significant deficit at 50 mg/kg/daySignificant deficit at 100 mg/kg/dayNot Specified8-14 days, intraperitoneal injectionBoth compounds affected motor coordination, with AA showing effects at a lower dose.[1]
Hindlimb Splay Test Significant effectNo significant effectNot Specified8-14 days, intraperitoneal injectionAcrylamide was a more sensitive indicator of peripheral neuropathy in this test.[1]
Ataxia Onset 7-9 days7-9 daysSprague-Dawley50 mg/kg/day (AA equivalent), intraperitoneal injectionBoth compounds induced ataxia at a similar timeframe.[2]
Hindlimb Paralysis 12-14 days12-14 daysSprague-Dawley50 mg/kg/day (AA equivalent), intraperitoneal injectionOnset of paralysis was similar for both compounds.[2]

Table 2: Neurochemical and Morphological Changes

ParameterAcrylamide (AA)This compound (GA)Rat StrainDosing RegimenKey FindingsReference
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Inhibited in sciatic and tibial nerves, and brainInhibited only in the brainNot Specified8 days, intraperitoneal injection (25 or 50 mg/kg AA; 50 or 100 mg/kg GA)Acrylamide showed broader inhibition of GAPDH in both central and peripheral nervous systems.[3]
Creatine Kinase Activity Not specifiedInhibited in both peripheral and central tissuesNot Specified8 days, intraperitoneal injection (25 or 50 mg/kg AA; 50 or 100 mg/kg GA)This compound uniquely inhibited creatine kinase activity.
Neuropathological Lesions (Peripheral Nervous System) Morphological abnormalities in sciatic nerves and dorsal root ganglion cellsNo morphological abnormalities observedNot Specified11-12 days, intraperitoneal injection (50 mg/kg AA; 100 mg/kg GA)Acrylamide caused clear damage to peripheral nerves, while this compound did not at the tested dose.
Neuropathological Lesions (Central Nervous System) Neuropathologic changes observedMore severe neuropathologic changes observedSprague-Dawley12-14 days, intraperitoneal injection (50 mg/kg AA equivalent)This compound produced more severe lesions in the CNS, including a marked increase in affected Purkinje cells in the cerebellum.
Body Weight 105% of initial weight86% of initial weightSprague-Dawley12-14 days, intraperitoneal injection (50 mg/kg AA equivalent)This compound treatment resulted in a more significant reduction in body weight compared to acrylamide.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Rotarod Test for Motor Coordination
  • Apparatus: A rotating rod with an adjustable speed.

  • Procedure:

    • Rats are trained to walk on the rotating rod at a constant speed.

    • Following treatment with either acrylamide or this compound, the animals are placed back on the rotarod.

    • The latency to fall from the rod is recorded. A shorter latency indicates impaired motor coordination.

  • Parameters Measured: Time (in seconds) the animal remains on the rotating rod.

Hindlimb Splay Test for Peripheral Neuropathy
  • Apparatus: A flat, smooth surface.

  • Procedure:

    • The rat is gently lowered from a height of approximately 15 cm onto the surface.

    • The distance between the hindlimbs upon landing is measured.

    • An increased hindlimb splay is indicative of peripheral nerve dysfunction and muscle weakness.

  • Parameters Measured: Distance (in centimeters) between the hindpaws.

Histopathological Examination of Nervous Tissue
  • Procedure:

    • At the end of the treatment period, rats are anesthetized and perfused with a fixative solution (e.g., 10% neutral phosphate-buffered formalin).

    • Nervous tissues of interest (e.g., sciatic nerve, dorsal root ganglia, cerebellum, brainstem, spinal cord) are dissected.

    • Tissues are processed, embedded in paraffin, sectioned, and stained with standard histological stains (e.g., hematoxylin and eosin).

    • Stained sections are examined under a light microscope for morphological changes such as axonal degeneration, demyelination, and neuronal cell death.

Mandatory Visualizations

Signaling Pathways in Acrylamide and this compound Neurotoxicity

The following diagram illustrates the proposed signaling pathways involved in the neurotoxicity of acrylamide and its conversion to this compound.

G Comparative Signaling Pathways of Acrylamide and this compound Neurotoxicity cluster_0 Acrylamide (AA) Exposure cluster_1 Metabolism cluster_2 Cellular Targets & Effects cluster_3 Neurotoxic Outcomes AA Acrylamide CYP2E1 CYP2E1 AA->CYP2E1 Oxidation PNS Peripheral Nervous System (e.g., Sciatic Nerve) AA->PNS Direct Action Protein_Adducts Protein Adducts (e.g., GAPDH, Creatine Kinase) AA->Protein_Adducts Axonal_Transport Inhibition of Axonal Transport AA->Axonal_Transport GA This compound (GA) CYP2E1->GA CNS Central Nervous System (e.g., Cerebellum) GA->CNS Primary Target DNA_Adducts DNA Adducts GA->DNA_Adducts GA->Protein_Adducts Peripheral_Neuropathy Peripheral Neuropathy (Hindlimb Splay) PNS->Peripheral_Neuropathy Motor_Impairment Motor Impairment (Rotarod Deficit, Ataxia) PNS->Motor_Impairment CNS->Motor_Impairment CNS_Damage CNS Damage (Purkinje Cell Loss) CNS->CNS_Damage Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress Axonal_Transport->Peripheral_Neuropathy

Caption: Comparative signaling pathways of acrylamide and this compound neurotoxicity.

Experimental Workflow for Neurotoxicity Assessment

The diagram below outlines a typical experimental workflow for comparing the neurotoxicity of acrylamide and this compound in a rat model.

G Experimental Workflow for Comparative Neurotoxicity Assessment cluster_0 Phase 1: Animal Preparation & Dosing cluster_1 Phase 2: In-life Assessments cluster_2 Phase 3: Terminal Procedures & Tissue Collection cluster_3 Phase 4: Ex-vivo Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Group_Allocation Group Allocation (Control, AA, GA) Animal_Acclimation->Group_Allocation Dosing Daily Intraperitoneal Injections Group_Allocation->Dosing Behavioral_Testing Behavioral Testing (Rotarod, Hindlimb Splay) Dosing->Behavioral_Testing Clinical_Observation Clinical Observations (Body Weight, Ataxia) Dosing->Clinical_Observation Euthanasia Euthanasia & Perfusion Behavioral_Testing->Euthanasia Clinical_Observation->Euthanasia Tissue_Dissection Tissue Dissection (Brain, Sciatic Nerve) Euthanasia->Tissue_Dissection Histopathology Histopathology Tissue_Dissection->Histopathology Biochemical_Assays Biochemical Assays (Enzyme Activity) Tissue_Dissection->Biochemical_Assays

Caption: Experimental workflow for comparative neurotoxicity assessment.

References

Unraveling Individual Differences in Glycidamide Detoxification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of how individuals metabolize and detoxify harmful compounds is paramount. Glycidamide, a reactive epoxide metabolite of acrylamide—a common dietary and environmental toxicant—is a case in point. Significant inter-individual variations in detoxification pathways can influence an individual's susceptibility to the genotoxic effects of this compound. This guide provides a comparative overview of these differences, supported by experimental data and detailed methodologies.

Acrylamide, found in various cooked foods and cigarette smoke, is metabolized in the body to this compound by cytochrome P450 2E1 (CYP2E1).[1][2] this compound is considered the ultimate genotoxic agent, capable of forming adducts with DNA and proteins.[3][4] The detoxification of this compound is primarily carried out through two main pathways: glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), and hydrolysis to a less toxic diol, catalyzed by epoxide hydrolase (EPHX1).[1] Genetic polymorphisms in the genes encoding these enzymes are a major source of the observed inter-individual differences in detoxification capacity.

Comparative Analysis of this compound Detoxification Markers

The efficiency of this compound detoxification can be assessed by measuring various biomarkers, including hemoglobin adducts of acrylamide (AA-Hb) and this compound (GA-Hb), as well as urinary mercapturic acid metabolites. The ratio of these markers can provide insights into the balance between the activation of acrylamide to this compound and the detoxification of this compound.

Table 1: Impact of GST Polymorphisms on this compound Hemoglobin Adducts

Genotype CombinationMean Ratio of GA-Hb/AA-HbSignificance (p-value)PopulationReference
GSTM1-positive and GSTT1-positive (Wild-type)LowerGeneral Population
GSTM1-null and GSTT1-nullSignificantly Higher0.029General Population
GSTM1-nullHigher0.039General Population
GSTT1-nullHigher0.006General Population

Table 2: Hemoglobin Adduct Levels in Smokers vs. Non-Smokers

BiomarkerSmokers (mean ± SD or range)Non-smokers (mean ± SD or range)PopulationReference
Acrylamide-valine adducts (AAVal)80 pmol/g globin (25-199)19 pmol/g globin (7-31)German general population
This compound-valine adducts (GAVal)53 pmol/g globin (22-119)17 pmol/g globin (9-23)German general population
Acrylamide hemoglobin adducts (HbAA)108.7 ± 29.5 pmol/g Hb24.2 ± 12.5 pmol/g HbNot specified
This compound hemoglobin adducts (HbGA)58.3 ± 25.1 pmol/g Hb52.0 ± 33.6 pmol/g HbNot specified

Table 3: Urinary Mercapturic Acid Metabolite Levels in Smokers vs. Non-Smokers

MetaboliteSmokers (mean µg/L)Non-smokers (mean µg/L)PopulationReference
AAMA (Acrylamide mercapturic acid)1272929 individuals
GAMA (this compound mercapturic acid)19529 individuals
AAMA107.341.6120 individuals
GAMA158.7120 individuals

Visualizing the this compound Detoxification Pathway

The metabolic fate of acrylamide and the key players in this compound detoxification are illustrated in the following diagram.

Glycidamide_Detoxification cluster_detoxification Detoxification Acrylamide Acrylamide This compound This compound Acrylamide->this compound CYP2E1 Glyceramide Glyceramide This compound->Glyceramide EPHX1 Polymorphisms GSH Conjugates GSH Conjugates This compound->GSH Conjugates GSTs (GSTM1, GSTT1, GSTP1) Polymorphisms Urinary Excretion Urinary Excretion Glyceramide->Urinary Excretion Mercapturic Acids Mercapturic Acids GSH Conjugates->Mercapturic Acids Further Metabolism Mercapturic Acids->Urinary Excretion Experimental_Workflow cluster_recruitment Study Population cluster_sampling Sample Collection cluster_analysis Laboratory Analysis cluster_data Data Interpretation Subject Recruitment\n(e.g., Smokers, Non-smokers) Subject Recruitment (e.g., Smokers, Non-smokers) Blood Sample Blood Sample Subject Recruitment\n(e.g., Smokers, Non-smokers)->Blood Sample Urine Sample Urine Sample Subject Recruitment\n(e.g., Smokers, Non-smokers)->Urine Sample DNA Extraction DNA Extraction Blood Sample->DNA Extraction Biomarker Analysis (LC-MS/MS) Biomarker Analysis (LC-MS/MS) Blood Sample->Biomarker Analysis (LC-MS/MS) Urine Sample->Biomarker Analysis (LC-MS/MS) Genotyping (PCR-RFLP) Genotyping (PCR-RFLP) DNA Extraction->Genotyping (PCR-RFLP) Statistical Analysis Statistical Analysis Genotyping (PCR-RFLP)->Statistical Analysis Biomarker Analysis (LC-MS/MS)->Statistical Analysis Correlation of Genotype\nwith Biomarker Levels Correlation of Genotype with Biomarker Levels Statistical Analysis->Correlation of Genotype\nwith Biomarker Levels

References

Dried Blood Spot Analysis for Glycidamide Biomonitoring: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of dried blood spot (DBS) analysis for the biomonitoring of glycidamide, a critical biomarker of acrylamide exposure. It offers a detailed comparison with traditional plasma-based methods, supported by experimental data, to assist researchers in selecting the most appropriate methodology for their studies.

Introduction to this compound Biomonitoring

Acrylamide, a potential human carcinogen, is formed in carbohydrate-rich foods during high-temperature cooking.[1] In the body, acrylamide is metabolized by the enzyme CYP2E1 to its reactive epoxide metabolite, this compound.[2][3] this compound is considered the ultimate carcinogenic compound as it can form adducts with DNA, leading to genotoxicity.[1][4] Therefore, monitoring this compound levels in biological samples is crucial for assessing the risk associated with acrylamide exposure from dietary and other sources like smoking.

Traditionally, biomonitoring has relied on the analysis of blood plasma or serum, which requires invasive venous blood collection. Dried blood spot (DBS) analysis has emerged as a minimally invasive, cost-effective, and logistically convenient alternative for biomonitoring studies. This guide details the validation of DBS for this compound analysis and compares its performance with conventional plasma analysis.

Comparative Analysis of Biomonitoring Methods

The performance of DBS-based analysis for this compound is often compared to established methods using plasma. The choice between these sample types can be influenced by factors such as the target analyte's distribution in blood components and the required sensitivity of the assay. While plasma and DBS metabolite profiles can be distinct, both are capable of differentiating individual metabolic profiles.

Table 1: Comparison of Analytical Performance for this compound Quantification
ParameterDried Blood Spot (DBS)PlasmaTissues (Rat)Urine (Rat)
Lower Limit of Quantification (LLOQ) 1 µg/mL, 10 ng/mL10 ng/mL20 ng/mL100 ng/mL
Linearity Range 1 - 40 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated
Accuracy (% difference) -14.44% to 19.01%92.0% - 109% (mean accuracy)92.0% - 109% (mean accuracy)92.0% - 109% (mean accuracy)
Precision (% CV) 5.41% to 11.43%≤ 8.60%≤ 8.60%≤ 8.60%
Recovery 95.46% - 101.04% (matrix effect)Not explicitly statedNot explicitly statedNot explicitly stated

Note: The reported LLOQ values for DBS vary between studies, which may be attributed to differences in analytical instrumentation, internal standards, and specific methodologies. It is important to note that even with high correlation, DBS and venous blood values may be on different scales, and the use of conventional cutoffs might be misleading.

Signaling Pathways and Experimental Workflows

Metabolism of Acrylamide to this compound

Acrylamide undergoes metabolic activation in the body to form this compound. This biotransformation is a critical step in its carcinogenic mechanism.

Acrylamide Acrylamide CYP2E1 CYP2E1 (Metabolism) Acrylamide->CYP2E1 Oxidation This compound This compound CYP2E1->this compound DNA_Adducts DNA Adducts (Genotoxicity) This compound->DNA_Adducts Detoxification Detoxification (e.g., GSH conjugation) This compound->Detoxification Excretion Excretion Detoxification->Excretion cluster_sample_collection Sample Collection & Preparation cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Blood_Collection Finger Prick Blood Collection DBS_Card Spotting onto DBS Card Blood_Collection->DBS_Card Drying Drying of Blood Spot DBS_Card->Drying Punching Punching DBS Disc Drying->Punching Extraction Extraction with Solvent (e.g., Protein Precipitation) Punching->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Acquisition & Processing LC_MSMS->Data_Analysis

References

A Comparative Analysis of Glycidamide Toxicokinetics Across Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicokinetic profiles of glycidamide, a reactive metabolite of acrylamide, across different animal species. Understanding these species-specific differences is crucial for accurate risk assessment and the extrapolation of toxicological data to humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic and experimental workflows.

Comparative Toxicokinetics of this compound

This compound is formed from its parent compound, acrylamide, primarily through the action of cytochrome P450 2E1 (CYP2E1).[1][2][3][4] Once formed, this compound is a reactive epoxide that can bind to DNA and other macromolecules, leading to genotoxicity and carcinogenicity.[1] The toxicokinetics of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), have been studied in several animal species, most notably in rats and mice.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed and widely distributed throughout the tissues in both rats and mice. Studies in Fischer 344 rats and B6C3F1 mice have demonstrated that this compound quickly appears in the serum and distributes to various organs.

Metabolism and Excretion

The metabolism of this compound primarily involves two pathways: hydrolysis to 2,3-dihydroxypropionamide and conjugation with glutathione (GSH). These metabolic pathways lead to the detoxification and subsequent excretion of the compound. Species-specific differences in the activity of the enzymes involved in these pathways, such as epoxide hydrolases and glutathione S-transferases, can significantly influence the toxicokinetic profile of this compound. Differences in metabolism between rodents and humans have also been reported.

Quantitative Toxicokinetic Data

The following tables summarize key toxicokinetic parameters for this compound in different animal species. These data are essential for comparing the systemic exposure and clearance of this compound across species.

Table 1: Bioavailability of Acrylamide and Resulting this compound Exposure

SpeciesStrainAdministration RouteAcrylamide Bioavailability (%)Relative Internal this compound Exposure (Oral vs. IV)Reference
RatFischer 344Aqueous Gavage60 - 982- to 7-fold higher
RatFischer 344Diet32 - 44Higher
MouseB6C3F1Aqueous Gavage32 - 52Higher
MouseB6C3F1Diet23Higher

Table 2: Kinetic Parameters for this compound Formation in Rat Hepatocytes

TreatmentKm (mM)Vmax (nmol/h/10^6 cells)CLint (µL/h/10^6 cells)Reference
Untreated0.477 ± 0.1006.5 ± 2.114 ± 5
Acetone-treated0.263 ± 0.01626.4 ± 3.0100 ± 12

Experimental Protocols

Detailed methodologies are critical for the replication and validation of toxicokinetic studies. The following sections outline the key experimental protocols used in the cited studies.

Animal Models and Dosing
  • Species and Strain: Fischer 344 rats and B6C3F1 mice are commonly used models in this compound toxicokinetic studies.

  • Dosing: Administration of acrylamide or this compound is typically performed via intravenous (IV), oral gavage, or in the diet to assess different routes of exposure. Doses are often selected to be relevant to human exposure levels.

Sample Collection and Analysis
  • Sample Collection: Blood samples are collected at various time points post-administration to determine the time-concentration profile of this compound. Tissues may also be collected to assess distribution.

  • Analytical Method: A highly sensitive and selective analytical method, such as liquid chromatography-electrospray tandem mass spectrometry (LC-ES/MS/MS), is used for the quantification of this compound in serum and other biological matrices.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a toxicokinetic study.

metabolic_pathway Acrylamide Acrylamide This compound This compound Acrylamide->this compound CYP2E1 GSH_Conjugate GSH Conjugate This compound->GSH_Conjugate GST Dihydroxypropionamide 2,3-dihydroxy- propionamide This compound->Dihydroxypropionamide Epoxide Hydrolase Excretion Excretion GSH_Conjugate->Excretion Dihydroxypropionamide->Excretion

Caption: Metabolic pathway of acrylamide to this compound and its subsequent detoxification.

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Dosing Animal Dosing (IV, Gavage, Diet) Sample_Collection Serial Blood/Tissue Sample Collection Animal_Dosing->Sample_Collection Sample_Processing Sample Processing (e.g., Protein Precipitation) Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis TK_Modeling Toxicokinetic Modeling (Cmax, Tmax, AUC, etc.) LC_MS_Analysis->TK_Modeling Data_Interpretation Data Interpretation and Species Comparison TK_Modeling->Data_Interpretation

Caption: A typical experimental workflow for a this compound toxicokinetic study.

References

A Comparative Guide to Glycidamide Quantification Assays: Assessing Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common analytical methods for the quantification of glycidamide, a critical metabolite of acrylamide. Understanding the linearity and range of these assays is paramount for accurate toxicological studies and risk assessment in drug development and food safety. This document outlines supporting experimental data from various studies to aid in the selection of the most appropriate analytical technique.

Comparative Performance of this compound Quantification Assays

The selection of an appropriate analytical method for this compound quantification is dependent on the required sensitivity, the sample matrix, and the desired linear working range. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical MethodMatrixLinearity RangeLimit of Quantification (LOQ)Correlation Coefficient (r²)
HPLC-UV Volumetric Absorptive Microsampling (VAMS)1.0 - 100.0 µg/mL1.0 µg/mL> 0.999[1][2]
HPLC-UV Rat Plasma0.5 - 100 µg/mL0.25 µg/mL> 0.99[3]
LC-MS/MS Dried Blood Spot (DBS)1 - 40 µg/mL1 µg/mL0.9971 - 0.9976[4][5]
LC-MS/MS Rat PlasmaNot Specified10 ng/mLNot Specified
LC-MS/MS Rat TissuesNot Specified20 ng/mLNot Specified
LC-MS/MS Rat UrineNot Specified100 ng/mLNot Specified
LC-MS/MS Mouse Serum and TissuesNot Specified< 0.1 pmol/mg tissue (LOD)Not Specified

Note on Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a common technique for the analysis of the parent compound, acrylamide, its application for the direct analysis of this compound is less frequently reported. Methods for acrylamide often involve a derivatization step, such as bromination, to improve volatility and chromatographic performance. Concerns have been raised about the potential for artifact formation during this derivatization process, leading to a preference for LC-MS/MS for direct analysis.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS as described in the cited literature.

HPLC-UV Method for this compound in Volumetric Absorptive Microsampling (VAMS)
  • Sample Preparation:

    • An internal standard (Isoniazid) is added to the VAMS sample containing this compound.

    • Protein precipitation is performed.

  • Chromatographic Conditions:

    • Column: C18 Sunfire™ Waters® (5 µm; 250 mm x 4.6 mm).

    • Mobile Phase: 6 mmol potassium dihydrogen phosphate (pH 3.5) and methanol (96:4 v/v).

    • Flow Rate: 0.50 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

LC-MS/MS Method for this compound in Dried Blood Spot (DBS)
  • Sample Preparation:

    • Dried blood spot samples are extracted using a protein precipitation method.

    • 30 µL of the sample is spotted on DBS paper and dried for 2 hours at room temperature.

    • 100 µL of an internal standard solution (Propanamide) is added.

    • 500 µL of methanol and ultrapure water (1:1) are added for extraction.

    • The mixture is vortexed, sonicated, and centrifuged.

    • The supernatant is evaporated under nitrogen gas and reconstituted.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (1.7 µm; 100 mm × 2.1 mm).

    • Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile (starting at 60:40 v/v).

    • Flow Rate: 0.20 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 88.1 > 45.0.

    • Capillary Voltage: 3.50 kV.

    • Cone Voltage for this compound: 16V.

    • Desolvation Temperature: 400°C.

Experimental Workflow for Assay Assessment

The following diagram illustrates a logical workflow for the assessment and comparison of different this compound quantification assays.

This compound Assay Comparison Workflow DefineRequirements Define Analytical Requirements (Sensitivity, Matrix, Throughput) MethodSelection Select Candidate Assays (e.g., HPLC-UV, LC-MS/MS) DefineRequirements->MethodSelection LinearityRange Determine Linearity and Dynamic Range MethodSelection->LinearityRange LOQLOD Establish LOQ and LOD LinearityRange->LOQLOD AccuracyPrecision Assess Accuracy and Precision LOQLOD->AccuracyPrecision DataAnalysis Analyze and Compare Performance Data AccuracyPrecision->DataAnalysis FinalSelection Select Optimal Assay DataAnalysis->FinalSelection

Caption: Workflow for selecting and validating a suitable this compound quantification assay.

References

comparative study of glycidamide adduct formation in different tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of glycidamide (GA) adduct formation in various tissues, offering a valuable resource for researchers investigating the genotoxicity and carcinogenicity of acrylamide. This compound, a reactive epoxide metabolite of acrylamide, readily forms adducts with cellular macromolecules, including DNA and proteins. Understanding the distribution and levels of these adducts across different tissues is crucial for assessing cancer risk and developing potential therapeutic interventions. This document summarizes key experimental findings on quantitative differences in GA adduct formation, details the methodologies used for their detection, and illustrates the underlying metabolic pathways and experimental workflows.

Quantitative Comparison of this compound Adduct Levels

The formation of this compound-DNA and this compound-protein adducts varies significantly across different tissues, reflecting tissue-specific differences in metabolic activation and detoxification pathways. The following tables summarize quantitative data from studies in rodents, providing a comparative overview of adduct levels in key target organs.

TissueAdduct TypeAdduct Level (adducts/10^8 nucleotides)SpeciesDosingReference
LiverN7-(2-carbamoyl-2-hydroxyethyl)-guanine (N7-GA-Gua)~2000Adult MiceAcrylamide/Glycidamide[1][2][3]
LungN7-(2-carbamoyl-2-hydroxyethyl)-guanine (N7-GA-Gua)~2000Adult MiceAcrylamide/Glycidamide[1][2]
KidneyN7-(2-carbamoyl-2-hydroxyethyl)-guanine (N7-GA-Gua)~2000Adult MiceAcrylamide/Glycidamide
LiverN3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade)~20Adult MiceAcrylamide/Glycidamide
LungN3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade)~20Adult MiceAcrylamide/Glycidamide
KidneyN3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade)~20Adult MiceAcrylamide/Glycidamide
KidneyN7-(2-carbamoyl-2-hydroxyethyl)-guanine (N7-GA-Gua)~1Female Rats1 µg/kg bw Acrylamide
LungN7-(2-carbamoyl-2-hydroxyethyl)-guanine (N7-GA-Gua)<1Female Rats1 µg/kg bw Acrylamide
Liver, Kidney, LungN7-(2-carbamoyl-2-hydroxyethyl)-guanine (N7-GA-Gua)~1-2Female Rats10-100 µg/kg bw Acrylamide

Table 1: Comparative Levels of this compound-DNA Adducts in Rodent Tissues. This table highlights the distribution of the major this compound-DNA adducts, N7-GA-Gua and N3-GA-Ade, in the liver, lung, and kidney of mice and rats following exposure to acrylamide or this compound.

Adduct TypeNon-Smokers (pmol/g globin)Smokers (pmol/g globin)Reference
N-2-carbamoylethylvaline (AAVal)19 (range 7-31)80 (range 25-199)
N-(R,S)-2-hydroxy-2-carbamoylethylvaline (GAVal)17 (range 9-23)53 (range 22-119)

Table 2: Hemoglobin Adducts of Acrylamide and this compound in Human Blood. This table compares the levels of acrylamide and this compound adducts to the N-terminal valine of hemoglobin in smokers and non-smokers, demonstrating the impact of exposure on adduct formation.

Metabolic Activation and Detoxification of Acrylamide

Acrylamide undergoes metabolic activation to the reactive epoxide this compound, primarily catalyzed by cytochrome P450 2E1 (CYP2E1). This compound is the key metabolite responsible for the genotoxic effects of acrylamide, as it can readily react with nucleophilic sites on DNA and proteins to form adducts. The formation of these adducts is considered a critical step in the initiation of acrylamide-induced carcinogenesis.

Conversely, both acrylamide and this compound can be detoxified through conjugation with glutathione (GSH), a reaction that can be both enzymatic, via glutathione-S-transferases (GSTs), and non-enzymatic. These GSH conjugates are further metabolized to mercapturic acids, which are then excreted in the urine. The balance between the metabolic activation to this compound and the detoxification pathways plays a significant role in determining the extent of adduct formation and, consequently, the tissue-specific toxicity of acrylamide.

Metabolic Pathway of Acrylamide cluster_detox Detoxification cluster_activation Metabolic Activation & Adduct Formation Acrylamide Acrylamide This compound This compound Acrylamide->this compound CYP2E1 GSH_Conjugates_AA GSH Conjugates (Acrylamide) Acrylamide->GSH_Conjugates_AA GSTs / Non-enzymatic GSH_Conjugates_GA GSH Conjugates (this compound) This compound->GSH_Conjugates_GA GSTs / Non-enzymatic DNA_Adducts DNA Adducts (e.g., N7-GA-Gua) This compound->DNA_Adducts Genotoxicity Protein_Adducts Protein Adducts (e.g., Hemoglobin) This compound->Protein_Adducts Mercapturic_Acids Mercapturic Acids GSH_Conjugates_AA->Mercapturic_Acids Further Metabolism GSH_Conjugates_GA->Mercapturic_Acids Further Metabolism Excretion Excretion Mercapturic_Acids->Excretion Urine

Caption: Metabolic pathway of acrylamide activation and detoxification.

Experimental Protocols for this compound Adduct Quantification

The quantification of this compound adducts is predominantly achieved through sensitive analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. The general workflow for the analysis of this compound-DNA adducts involves several key steps:

  • Tissue Homogenization and DNA Isolation: The tissue of interest (e.g., liver, lung, kidney) is homogenized, and DNA is extracted using standard protocols, often involving enzymatic digestion of proteins and RNA, followed by precipitation of DNA.

  • DNA Hydrolysis: The isolated DNA is subjected to hydrolysis to release the adducted nucleobases. This can be achieved through thermal depurination, which specifically cleaves the N-glycosidic bond of adducted purines like N7-GA-Gua.

  • Sample Cleanup and Enrichment: The hydrolyzed sample is then purified to remove interfering substances. Solid-phase extraction (SPE) is a commonly employed technique for this purpose.

  • LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. The adducts are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

For hemoglobin adducts, the process involves the isolation of globin from red blood cells, followed by hydrolysis of the protein and subsequent analysis of the adducted N-terminal valine residues by LC-MS/MS.

Experimental Workflow for this compound-DNA Adduct Analysis Start Tissue Sample (e.g., Liver, Lung, Kidney) Homogenization Tissue Homogenization Start->Homogenization DNA_Isolation DNA Isolation Homogenization->DNA_Isolation DNA_Hydrolysis DNA Hydrolysis (e.g., Thermal Depurination) DNA_Isolation->DNA_Hydrolysis Sample_Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) DNA_Hydrolysis->Sample_Cleanup LCMSMS LC-MS/MS Analysis Sample_Cleanup->LCMSMS Quantification Adduct Quantification LCMSMS->Quantification

References

Validating Dilution Integrity for High-Concentration Glycidamide Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In bioanalytical method development, accurately quantifying analytes in biological matrices is paramount. For high-concentration samples that exceed the upper limit of quantification (ULOQ) of an assay, dilution is a necessary step. However, the dilution process itself must be validated to ensure it does not compromise the accuracy and precision of the results. This guide provides a comparative overview of the validation of dilution integrity, with a specific focus on high-concentration glycidamide samples, a critical analyte in toxicology and carcinogenicity studies.

Comparison of Regulatory Guidelines for Dilution Integrity

The validation of dilution integrity is a mandatory component of bioanalytical method validation as stipulated by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). While largely harmonized, there are subtle differences in their guidance.

ParameterFDA (2018)EMA (2011)ICH M10 (2022)
Objective To ensure that diluting a sample does not affect the accuracy and precision of the analyte concentration.[1][2]To demonstrate that dilution of samples does not affect accuracy and precision.[3]To assess the sample dilution procedure to confirm that it does not impact the measured concentration of the analyte.[4][5]
Procedure Dilute quality control (QC) samples with concentrations above the ULOQ with a like matrix.Spike the matrix with an analyte concentration above the ULOQ and dilute this sample with blank matrix.Prepare dilution QCs with analyte concentrations in the matrix greater than the ULOQ and then dilute with blank matrix.
Number of Replicates Not explicitly specified, but typically 5-6 replicates are used in practice.At least five determinations per dilution factor.At least 5 replicates per dilution factor should be tested in one run.
Accuracy Acceptance Criteria The mean accuracy of the diluted QCs should be within ±15% of the nominal concentration.Accuracy should be within ±15% of the nominal value.The mean accuracy of the dilution QCs should be within ±15% of the nominal concentration.
Precision Acceptance Criteria The precision (%CV) should not exceed 15%.Precision should be within 15%.The precision (%CV) should not exceed 15%.

Experimental Data for this compound Dilution Integrity

The following table summarizes experimental data from a study that performed dilution integrity testing for this compound in a dried blood spot matrix using a validated LC-MS/MS method.

AnalyteSpiked Concentration (ng/mL)Dilution FactorMean Calculated Concentration (ng/mL)Accuracy (% Difference)Precision (%CV)
This compound5000104895-2.10%5.75%
This compound5000205064.51.29%8.83%
This compound5000504649-7.02%2.66%

Data adapted from Harahap et al., 2020. The results demonstrate that for various dilution factors, the accuracy (expressed as % difference from the nominal concentration) and precision (expressed as the coefficient of variation) for this compound were well within the acceptance criteria of ±15%.

Experimental Protocol: Dilution Integrity Validation for this compound

This protocol outlines a standard procedure for validating the dilution integrity of high-concentration this compound samples in a biological matrix (e.g., plasma, dried blood spots).

1. Preparation of High-Concentration Quality Control (QC) Samples:

  • Prepare a stock solution of this compound in a suitable solvent.
  • Spike a pool of blank biological matrix with the this compound stock solution to achieve a final concentration at least three to five times the ULOQ of the bioanalytical method. This will be your high-concentration QC (HCQC) sample.

2. Dilution of HCQC Samples:

  • Perform serial dilutions of the HCQC sample with the same blank biological matrix to bring the this compound concentration within the calibrated range of the assay.
  • The dilution factors should be chosen to cover the expected range of dilutions for the study samples. For example, prepare 1:10, 1:20, and 1:50 dilutions.
  • Prepare at least five replicates for each dilution factor.

3. Sample Analysis:

  • Analyze the diluted QC samples along with a full calibration curve and standard QC samples (low, medium, and high) using the validated bioanalytical method (e.g., LC-MS/MS).

4. Data Evaluation:

  • Calculate the concentration of this compound in each diluted QC replicate using the calibration curve.
  • Correct the calculated concentrations by multiplying by the respective dilution factor to obtain the back-calculated concentration of the undiluted HCQC.
  • For each dilution factor, calculate the mean accuracy (% bias or % difference from the nominal HCQC concentration) and precision (%CV) of the back-calculated concentrations.
  • The mean accuracy should be within ±15% of the nominal concentration, and the precision should not exceed 15% CV.

Visualizing the Workflow and Context

To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship of dilution integrity within the broader context of bioanalytical method validation.

Dilution_Integrity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision start Start: High-Concentration this compound Sample (>ULOQ) prep_hcqc Prepare High-Concentration QC (HCQC) Sample start->prep_hcqc dilute Dilute HCQC with Blank Matrix (n>=5 replicates per factor) prep_hcqc->dilute analyze Analyze Diluted Samples via Validated Method (e.g., LC-MS/MS) dilute->analyze calc_conc Calculate Concentration of Diluted Samples analyze->calc_conc back_calc Back-Calculate HCQC Concentration (Conc x Dilution Factor) calc_conc->back_calc calc_stats Calculate Mean Accuracy (%Bias) and Precision (%CV) back_calc->calc_stats decision Accuracy within ±15%? Precision <= 15%? calc_stats->decision pass Pass: Dilution Integrity Validated decision->pass Yes fail Fail: Investigate and Re-evaluate decision->fail No

Caption: Experimental workflow for dilution integrity validation.

Bioanalytical_Method_Validation_Context cluster_full_validation Full Bioanalytical Method Validation selectivity Selectivity & Specificity full_validation A robust and reliable bioanalytical method selectivity->full_validation accuracy Accuracy & Precision accuracy->full_validation calibration Calibration Curve & Range (LLOQ to ULOQ) calibration->full_validation stability Stability stability->full_validation matrix_effect Matrix Effect matrix_effect->full_validation carryover Carry-over carryover->full_validation dilution_integrity Dilution Integrity dilution_integrity->full_validation

Caption: Dilution integrity as a key component of bioanalytical method validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Glycidamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Glycidamide, a reactive epoxide metabolite of acrylamide, is recognized for its genotoxic and carcinogenic properties, necessitating stringent disposal protocols. This guide provides essential safety information and a detailed procedural plan for the chemical neutralization of this compound waste in a laboratory setting, transforming it into a less hazardous compound prior to final disposal.

The primary strategy for the safe disposal of this compound involves chemical inactivation through the hydrolysis of its reactive epoxide ring. This process converts this compound to glyceramide (2,3-dihydroxypropionamide), a significantly less reactive and less toxic vicinal diol. This conversion can be achieved under either acidic or basic conditions. The following protocols are based on established chemical principles for epoxide ring-opening reactions.

Core Principles of this compound Waste Management

Before initiating any chemical neutralization, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities. The core principles of managing this compound waste include:

  • Waste Minimization: Only treat the amount of this compound waste that can be safely and effectively managed in a single procedure.

  • Proper Labeling and Segregation: All containers with this compound must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols. Keep this compound waste segregated from other chemical waste streams.

  • Personal Protective Equipment (PPE): Always handle this compound and its waste with appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed inside a certified chemical fume hood.

Quantitative Data for Disposal Planning

The following table outlines the key quantitative parameters for the acid- and base-catalyzed hydrolysis of this compound. These values are derived from general protocols for epoxide hydrolysis and should be optimized under controlled laboratory conditions.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)
Concentration 0.1 M0.5 M
Solvent WaterWater
Temperature 50-60 °C50-60 °C
Reaction Time 4-6 hours4-6 hours
Final pH for Disposal 6.0 - 8.06.0 - 8.0

Experimental Protocols for this compound Neutralization

The following are detailed methodologies for the chemical neutralization of this compound waste via hydrolysis.

Method 1: Acid-Catalyzed Hydrolysis

This procedure utilizes a dilute acid to catalyze the ring-opening of the epoxide.

Materials:

  • This compound waste solution

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Appropriate glass reaction vessel (e.g., round-bottom flask)

Procedure:

  • Preparation: Carefully place the this compound waste solution in the reaction vessel within a chemical fume hood. Add a stir bar.

  • Acidification: While stirring, slowly add concentrated sulfuric acid to the solution to achieve a final concentration of 0.1 M. The addition of acid is exothermic; add it dropwise to control the temperature.

  • Reaction: Gently heat the solution to 50-60 °C using a heating mantle or water bath. Maintain this temperature and continue stirring for 4-6 hours to ensure complete hydrolysis.

  • Neutralization: After the reaction is complete, allow the solution to cool to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the solution is between 6.0 and 8.0. Be cautious as this will generate carbon dioxide gas.

  • Disposal: The resulting solution, containing primarily glyceramide, can now be collected in a properly labeled waste container for disposal according to your institution's EHS guidelines.

Method 2: Base-Catalyzed Hydrolysis

This method employs a dilute base to achieve the hydrolysis of the epoxide ring.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH), solid pellets or a concentrated solution

  • Hydrochloric acid (HCl), 1 M solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Appropriate glass reaction vessel

Procedure:

  • Preparation: Place the this compound waste solution in the reaction vessel inside a chemical fume hood and add a stir bar.

  • Basification: While stirring, slowly add sodium hydroxide to the solution to reach a final concentration of 0.5 M. The dissolution of NaOH is highly exothermic; add it slowly and in small portions to manage the temperature increase.

  • Reaction: Heat the mixture to 50-60 °C and maintain this temperature with continuous stirring for 4-6 hours to ensure the completion of the hydrolysis.

  • Neutralization: Once the reaction is finished, let the solution cool to ambient temperature. Carefully neutralize the excess base by adding 1 M hydrochloric acid dropwise until the pH is between 6.0 and 8.0.

  • Disposal: The final neutralized solution containing glyceramide should be transferred to a labeled waste container for collection by your institution's EHS services.

Visualizing the Disposal Workflow

The logical flow of the this compound disposal process, from initial waste assessment to final disposal, is illustrated in the diagram below.

Glycidamide_Disposal_Workflow start Start: this compound Waste Generated assess Assess Waste Volume and Concentration start->assess ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) assess->ppe hood Work in Chemical Fume Hood ppe->hood choose_method Choose Hydrolysis Method hood->choose_method acid_hydrolysis Acid-Catalyzed Hydrolysis (0.1 M H₂SO₄, 50-60°C, 4-6h) choose_method->acid_hydrolysis  Acidic Conditions base_hydrolysis Base-Catalyzed Hydrolysis (0.5 M NaOH, 50-60°C, 4-6h) choose_method->base_hydrolysis Basic Conditions   cool Cool to Room Temperature acid_hydrolysis->cool base_hydrolysis->cool neutralize Neutralize to pH 6-8 cool->neutralize collect Collect in Labeled Waste Container neutralize->collect ehs Arrange for EHS Pickup collect->ehs end End: Safe Disposal ehs->end

Workflow for the safe chemical neutralization and disposal of this compound.

By adhering to these procedures and consulting with institutional safety personnel, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

Essential Safety and Operational Guide for Handling Glycidamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of glycidamide is paramount due to its hazardous properties. This compound is recognized as a carcinogenic and mutagenic compound, capable of causing skin and eye irritation.[1][2] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound, particularly in its solid or powdered form.[3]

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should always be worn to protect against dust particles and potential splashes.[3][4]
Hand Protection Nitrile gloves are recommended. Gloves must be changed regularly and immediately if they become contaminated.
Respiratory Protection When handling operations that may generate dust, a NIOSH-approved respirator with a particulate filter (type P3) is advised.
Body Protection A lab coat or a disposable gown should be worn to prevent skin contact.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory.

Handling:

  • Preparation: All work with this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Transfer: Exercise caution to avoid the generation of dust. Use weighing paper or a contained vessel for transfers.

  • Spill Management: In the event of a spill, if it is safe to do so, contain the source.

    • Small Dry Spills: Gently cover the spill with a damp cloth or use a filtered vacuum to control dust generation. The area should then be thoroughly cleaned.

    • Large Spills: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 2-8°C.

  • Keep the compound away from strong oxidizing agents.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all this compound-contaminated waste, including gloves, wipes, and disposable lab coats, in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Disposal: Dispose of the chemical waste in strict accordance with local, state, and federal regulations. It is imperative to consult your institution's EHS department for specific disposal protocols. Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling and Disposal of this compound

Glycidamide_Workflow start Start: Receive this compound ppe Don Personal Protective Equipment (PPE) start->ppe prep Preparation: Work in Fume Hood handling Handling: Weighing & Transfer prep->handling ppe->prep storage Storage: 2-8°C, Tightly Sealed handling->storage spill Spill Occurs handling->spill waste_gen Generate Contaminated Waste handling->waste_gen storage->handling spill_response Spill Response Protocol spill->spill_response spill_response->waste_gen waste_collect Collect in Labeled Hazardous Waste Container waste_gen->waste_collect disposal Dispose via Institutional EHS Procedures waste_collect->disposal end End of Process disposal->end

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。